molecular formula C9H6BrNOS B1272949 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone CAS No. 54223-20-0

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Cat. No.: B1272949
CAS No.: 54223-20-0
M. Wt: 256.12 g/mol
InChI Key: AYWGYNKWZWBMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone is a useful research compound. Its molecular formula is C9H6BrNOS and its molecular weight is 256.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWGYNKWZWBMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379928
Record name 1-(1,3-Benzothiazol-2-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54223-20-0
Record name 1-(1,3-Benzothiazol-2-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-benzothiazol-2-yl)-2-bromoethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. The information is intended for researchers and professionals involved in organic synthesis and drug discovery.

Chemical Properties

This compound is a halogenated ketone derivative of benzothiazole. Its chemical structure features a benzothiazole ring system connected to a bromoacetyl group. This compound is primarily used as a chemical intermediate in the synthesis of more complex heterocyclic compounds.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 54223-20-0[3][4]
Molecular Formula C₉H₆BrNOS[3]
Molecular Weight 256.12 g/mol [3]
Appearance Not specified (likely a solid)-
Purity Commercially available at 90+% purity[3][5]
InChI Key AYWGYNKWZWBMSV-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of its precursor, 2-acetylbenzothiazole. The overall synthetic pathway is outlined below.

Synthesis of this compound Synthesis Workflow cluster_0 Step 1: Synthesis of 2-Acetylbenzothiazole cluster_1 Step 2: Bromination benzothiazole Benzothiazole butyllithium Butyllithium in THF, -78°C benzothiazole->butyllithium Deprotonation weinreb_amide N-Methoxy-N-methylacetamide butyllithium->weinreb_amide Addition acetylbenzothiazole 2-Acetylbenzothiazole weinreb_amide->acetylbenzothiazole Work-up (HCl) & Purification brominating_agent Brominating Agent (e.g., Phenyltrimethylammonium tribromide) in THF acetylbenzothiazole->brominating_agent target_compound This compound brominating_agent->target_compound Purification

Figure 1: Synthesis workflow for this compound.
Experimental Protocol for the Synthesis of 2-Acetylbenzothiazole

This procedure is adapted from a documented synthesis of 2-acetylbenzothiazole.[6]

Materials:

  • Benzothiazole

  • Anhydrous Tetrahydrofuran (THF)

  • Butyllithium (1.6 M in hexanes)

  • N-Methoxy-N-methylacetamide

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of benzothiazole (1.0 eq) in anhydrous THF is cooled to -78°C under a nitrogen atmosphere.

  • Butyllithium (1.1 eq) is added dropwise to the stirred solution. The resulting mixture is stirred at -78°C for one hour.

  • N-Methoxy-N-methylacetamide (1.1 eq) is added in one portion, and the reaction is stirred at -78°C for an additional 3 hours.

  • The solution is allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of 1M HCl and extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., 10% ethyl acetate in hexanes) to yield 2-acetylbenzothiazole as a yellow solid.[6]

Table 2: Properties of 2-Acetylbenzothiazole

PropertyValueSource
Molecular Formula C₉H₇NOS[7]
Molecular Weight 177.22 g/mol [6][7]
CAS Number 1629-78-3[7]
Appearance Yellow solid[6]
Experimental Protocol for the Synthesis of this compound

This is a general procedure based on the bromination of similar ketone-containing heterocyclic compounds.[8]

Materials:

  • 2-Acetylbenzothiazole

  • Anhydrous Tetrahydrofuran (THF)

  • Phenyltrimethylammonium tribromide

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • A solution of 2-acetylbenzothiazole (1.0 eq) in anhydrous THF is prepared.

  • This solution is added dropwise to a solution of phenyltrimethylammonium tribromide (1.0 eq) in anhydrous THF.

  • The reaction mixture is stirred at a slightly elevated temperature (e.g., 35°C) for several hours and then left to stand overnight.[8]

  • After the reaction is complete, any solid byproducts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to obtain the crude product.

  • The crude material is dissolved in dichloromethane and purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to afford this compound.[8]

Chemical Reactivity and Potential Applications

The primary reactive site of this compound is the α-carbon to the ketone, which bears the bromine atom. This makes it a potent electrophile and a valuable building block in organic synthesis.

It is commonly used in Hantzsch-type thiazole synthesis and other cyclization reactions to form more complex heterocyclic systems. For example, it can react with thioamides or thioureas to form thiazole-containing compounds.[2] These resulting molecules are often investigated for their biological activities.

Reactivity_and_Applications Chemical Reactivity and Applications start 1-(1,3-Benzothiazol-2-yl)- 2-bromo-1-ethanone thioamide Thioamide / Thiourea Derivatives start->thioamide Reacts with cyclization Cyclization Reaction (e.g., Hantzsch synthesis) thioamide->cyclization product Substituted Thiazoles and other Heterocycles cyclization->product bio_activity Investigation of Biological Activity (Antimicrobial, Anticancer, etc.) product->bio_activity

Figure 2: General reactivity and application pathway.

Biological Activity

  • Antimicrobial and Antifungal Activity: Many benzothiazole derivatives have shown significant potency against various bacterial and fungal strains.[10]

  • Anticancer Activity: Certain benzothiazole-containing compounds have been investigated as potential anticancer agents.[11][12]

  • Enzyme Inhibition: Some derivatives have been identified as inhibitors of specific enzymes, such as c-Jun NH2-terminal protein kinase (JNK), which has neuroprotective implications.[13]

Given its reactivity, this compound is a key intermediate for synthesizing novel benzothiazole derivatives to explore these and other potential therapeutic applications.[1]

Safety Information

As an α-bromoketone, this compound is expected to be a lachrymator and an alkylating agent. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Direct contact with skin and eyes should be avoided. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and reactive chemical intermediate. Its synthesis from 2-acetylbenzothiazole is a straightforward process, providing a versatile building block for the creation of a diverse range of heterocyclic compounds. The prevalence of the benzothiazole core in biologically active molecules makes this compound particularly relevant for researchers in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Molecular Structure of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its chemical identity, and structural characteristics, and provides predicted spectroscopic information based on analogous compounds. Detailed experimental protocols for its synthesis are outlined based on established chemical methodologies. The guide also visualizes potential synthetic pathways and logical relationships to aid in further research and development efforts involving this molecule.

Molecular Structure and Chemical Identity

This compound is a bicyclic aromatic compound featuring a benzothiazole core substituted at the 2-position with a bromoacetyl group. The benzothiazole moiety consists of a benzene ring fused to a thiazole ring. The presence of the electrophilic α-bromoketone functional group makes this molecule a versatile intermediate for further chemical modifications.

Table 1: Chemical Identity and Properties of this compound

IdentifierValueReference
IUPAC Name 1-(1,3-benzothiazol-2-yl)-2-bromoethan-1-one
Synonyms 2-(2-Bromoacetyl)benzothiazole, 2-Bromoacetyl-1,3-benzothiazole
CAS Number 54223-20-0[1]
Molecular Formula C₉H₆BrNOS[1]
Molecular Weight 256.12 g/mol [1]
SMILES BrCC(=O)C1=NC2=CC=CC=C2S1

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route involves the bromination of the corresponding acetyl derivative, 2-acetylbenzothiazole.

Synthesis of 2-Acetylbenzothiazole (Precursor)

A general method for the synthesis of 2-acetylbenzothiazole involves the condensation of 2-aminothiophenol with pyruvic acid, followed by oxidative cyclization.

Materials:

  • 2-Aminothiophenol

  • Pyruvic acid

  • Oxidizing agent (e.g., potassium permanganate, manganese dioxide)

  • Suitable solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve 2-aminothiophenol and pyruvic acid in a suitable solvent in a round-bottom flask.

  • Stir the mixture at room temperature for a specified period to allow for the initial condensation reaction to form a thiazoline intermediate.

  • Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic, and cooling may be necessary.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform a work-up procedure, which may involve filtration to remove the oxidant byproducts and extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-acetylbenzothiazole.

Bromination of 2-Acetylbenzothiazole

The synthesis of the target compound, this compound, can be achieved by the α-bromination of 2-acetylbenzothiazole.

Materials:

  • 2-Acetylbenzothiazole

  • Brominating agent (e.g., N-Bromosuccinimide (NBS) or elemental bromine)

  • Radical initiator (e.g., benzoyl peroxide or AIBN, if using NBS)

  • Solvent (e.g., carbon tetrachloride, chloroform, acetic acid)

Procedure:

  • Dissolve 2-acetylbenzothiazole in a suitable solvent in a reaction vessel equipped with a reflux condenser and a dropping funnel.

  • Add the brominating agent (e.g., NBS and a catalytic amount of initiator, or a solution of bromine in the chosen solvent) dropwise to the solution of 2-acetylbenzothiazole with stirring. The reaction should be carried out under inert atmosphere and may require initiation by light or heat.

  • After the addition is complete, reflux the reaction mixture for a period until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and perform a work-up. This may involve washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with brine and drying over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~4.5-5.0 (s, 2H, -CH₂Br), ~7.4-7.6 (m, 2H, Ar-H), ~7.9-8.2 (m, 2H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~30-35 (-CH₂Br), ~122-130 (Ar-C), ~135-140 (Ar-C), ~150-155 (Ar-C-S), ~165-170 (C=N), ~185-190 (C=O)
IR (KBr, cm⁻¹)ν: ~3100-3000 (Ar C-H stretch), ~1700 (C=O stretch), ~1600, ~1450 (C=C and C=N stretch), ~700-600 (C-Br stretch)
Mass Spectrometry (EI)m/z: 255/257 ([M]⁺, isotopic pattern for Br), fragments corresponding to loss of Br, CO, and cleavage of the benzothiazole ring.

Crystallographic Data

As of the date of this document, the single-crystal X-ray crystallographic structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The determination of its solid-state structure, including bond lengths, bond angles, and crystal packing, would require experimental crystallographic analysis. For reference, the crystal structure of a related compound, 1-(1,3-benzothiazol-2-yl)-2-(2-bromo-5-nitrophenyl)ethanone, has been determined, revealing a planar benzothiazole fragment.[3]

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic route to this compound from 2-aminothiophenol.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2-Aminothiophenol 2-Aminothiophenol 2-Acetylbenzothiazole 2-Acetylbenzothiazole 2-Aminothiophenol->2-Acetylbenzothiazole Condensation & Oxidative Cyclization Pyruvic acid Pyruvic acid Pyruvic acid->2-Acetylbenzothiazole This compound This compound 2-Acetylbenzothiazole->this compound α-Bromination (e.g., NBS or Br₂)

Plausible synthetic route to the target compound.
Logical Relationship of Structural Features

This diagram illustrates the key structural components of this compound and their relationship to its chemical reactivity.

Structural_Features A This compound B Benzothiazole Core A->B comprises C α-Bromoketone Moiety A->C comprises D Aromatic System (π-stacking interactions) B->D E Heterocyclic Ring (Coordination site) B->E F Electrophilic Carbonyl Carbon C->F G Labile Bromine Atom C->G H Nucleophilic Substitution Reactions F->H target for G->H enables

Key structural features and their chemical implications.

Potential Applications and Future Research

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The α-bromoketone functionality in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds through reactions with nucleophiles. Future research could focus on:

  • Synthesis of novel derivatives: Utilizing the reactive α-bromoketone for the synthesis of new benzothiazole-containing molecules with potential therapeutic applications.

  • Biological screening: Evaluating the antimicrobial and cytotoxic activities of the title compound and its derivatives.

  • Materials science: Investigating the potential of this compound and its derivatives in the development of organic electronic materials, owing to the electron-deficient nature of the benzothiazole ring system.

Conclusion

This compound is a molecule with significant potential for further chemical exploration and application development. This guide has provided a summary of its known properties and a framework for its synthesis and characterization based on established chemical principles. Further experimental investigation is warranted to fully elucidate its structural and biological properties.

References

Synthesis Pathway of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical guide on the synthesis of 1-(1,3-benzothiazol-2-yl)-2-bromo-1-ethanone, a valuable intermediate in pharmaceutical and chemical research. The synthesis is presented as a two-step process commencing with the formation of the precursor, 2-acetylbenzothiazole, followed by its selective α-bromination. This guide furnishes detailed experimental protocols, summarizes key quantitative data, and includes a visual representation of the synthesis workflow, tailored for researchers, scientists, and professionals in drug development.

Overall Synthesis Scheme

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 2-acetylbenzothiazole, from benzothiazole. The second step is the α-bromination of the acetyl group to yield the final product.

Step 1: Synthesis of 2-Acetylbenzothiazole (I)

alt text

Step 2: Synthesis of this compound (II)

alt text

Experimental Protocols

Step 1: Synthesis of 1-(1,3-Benzothiazol-2-yl)ethanone (2-Acetylbenzothiazole, I)

This procedure outlines the acylation of benzothiazole to form the intermediate 2-acetylbenzothiazole. The reaction utilizes butyllithium to deprotonate benzothiazole, followed by quenching with an acetylating agent.[1]

Methodology:

  • Add anhydrous tetrahydrofuran (THF, 15 mL) to a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer.

  • Dissolve benzothiazole (1.6 mL, 14.8 mmol) in the THF and cool the solution to -78°C using a dry ice/acetone bath.

  • Add butyllithium (1.6 M in hexanes, 10.2 mL, 16.3 mmol) dropwise to the stirred solution while maintaining the temperature at -78°C.

  • Stir the resulting solution at -78°C for one hour.

  • Add N-methoxy-N-methylacetamide (1.7 mL, 16.3 mmol) in a single portion.

  • Continue stirring the reaction mixture at -78°C for an additional 3 hours.

  • Allow the solution to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1M HCl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography (silica gel, 10% ethyl acetate in hexanes) to yield 2-acetylbenzothiazole as a yellow solid.[1]

Step 2: Synthesis of this compound (II)

This protocol describes the α-bromination of 2-acetylbenzothiazole. The reaction employs a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine to selectively brominate the methyl group of the ketone.[2][3]

Methodology:

  • Dissolve 2-acetylbenzothiazole (I) (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask shielded from light.[3]

  • Cool the solution in an ice bath to 0-5°C.

  • For bromination with elemental bromine, add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise, ensuring the temperature remains below 5°C.[3]

  • Alternatively, for a milder reaction, N-Bromosuccinimide (NBS) (1.0-1.1 eq) can be used as the brominating agent, often with a radical initiator like AIBN or under photo-irradiation in a solvent like carbon tetrachloride or acetonitrile.[2][4]

  • Stir the reaction mixture at a low temperature (0°C to room temperature) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • If necessary, neutralize any remaining acid with a dilute solution of sodium bicarbonate.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Synthesis Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Acetylbenzothiazole cluster_step2 Step 2: α-Bromination start1 Benzothiazole reaction1 Acylation Reaction start1->reaction1 reagent1 1. BuLi, THF, -78°C 2. N-Methoxy-N-methylacetamide reagent1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purify1 Column Chromatography workup1->purify1 intermediate Intermediate (I) 2-Acetylbenzothiazole purify1->intermediate reaction2 Bromination Reaction intermediate->reaction2 reagent2 Br₂ in Acetic Acid or NBS reagent2->reaction2 workup2 Precipitation & Filtration reaction2->workup2 purify2 Recrystallization workup2->purify2 final_product Final Product (II) 1-(1,3-Benzothiazol-2-yl)- 2-bromo-1-ethanone purify2->final_product

Caption: Synthesis workflow from starting materials to the final product.

Summary of Quantitative Data

The table below summarizes the key physical and chemical properties of the intermediate and the final product.

Property2-Acetylbenzothiazole (Intermediate I)This compound (Final Product II)
Molecular Formula C₉H₇NOSC₉H₆BrNOS
Molecular Weight 177.22 g/mol [1][5]256.12 g/mol [6]
CAS Number 1629-78-3[5]54223-20-0[6]
Appearance Yellow solid[1]Data not available in searched sources
Yield 39% (reported for a specific procedure)[1]Data not available in searched sources
Purity Not specified90+% (commercially available)[6][7]
¹H NMR (400 MHz, CDCl₃) δ 2.85 (3H, s), 7.54-7.62 (2H, m), 8.01 (1H, d), 8.21 (1H, d)[1]Data not available in searched sources
Mass Spectrometry MS: ES+ 178.0 (100%)[1]Data not available in searched sources

References

Spectroscopic and Synthetic Profile of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, a key intermediate in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering a consolidated resource of its spectral and synthetic characteristics.

Introduction

This compound, a halogenated ketone derivative of benzothiazole, serves as a versatile building block in organic synthesis. The benzothiazole moiety is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a bromoacetyl group provides a reactive site for further molecular elaboration, making it a valuable precursor for the synthesis of diverse heterocyclic systems with potential pharmacological applications. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification and quality control in synthetic endeavors.

Spectroscopic Data

A comprehensive analysis using various spectroscopic techniques is essential for the structural elucidation and confirmation of this compound. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10d1HAromatic-H
~7.95d1HAromatic-H
~7.55t1HAromatic-H
~7.45t1HAromatic-H
~4.50s2H-CH₂-Br

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~185.0C=O
~165.0C=N
~153.0Ar-C
~136.0Ar-C
~127.5Ar-CH
~127.0Ar-CH
~125.0Ar-CH
~122.0Ar-CH
~35.0-CH₂-Br

Note: The predicted NMR data is based on the analysis of structurally related compounds and established chemical shift principles. Experimental data should be acquired for definitive assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1690StrongC=O (Ketone) stretching
~1590MediumC=N (Imine) stretching
~1450MediumC=C (Aromatic) stretching
~1250StrongC-N stretching
~760StrongC-H (Aromatic) bending
~650MediumC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

m/zInterpretation
255/257[M]⁺∙ (Molecular ion peak, showing isotopic pattern for Bromine)
176[M - Br]⁺
148[M - Br - CO]⁺
135[Benzothiazole]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the bromination of 2-acetylbenzothiazole.

Materials:

  • 2-Acetylbenzothiazole

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid or an appropriate organic solvent (e.g., Chloroform, Carbon Tetrachloride)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve 2-acetylbenzothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution. Alternatively, N-bromosuccinimide can be used as a milder brominating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra.

IR Spectroscopy:

  • Sample Preparation: Record the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Instrumentation: Obtain the mass spectrum using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start 2-Acetylbenzothiazole bromination Bromination (Br₂ or NBS) start->bromination workup Aqueous Work-up & Extraction bromination->workup purification Purification (Recrystallization) workup->purification product 1-(1,3-Benzothiazol-2-yl) -2-bromo-1-ethanone purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms MS product->ms interpretation Structural Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

Caption: Experimental workflow for the synthesis and characterization of this compound.

Reactivity of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the α-haloketone, 1-(1,3-benzothiazol-2-yl)-2-bromo-1-ethanone, with a range of nucleophiles. This compound serves as a versatile building block in synthetic organic chemistry, particularly for the construction of various heterocyclic systems of medicinal interest. Its reactivity is centered around the electrophilic carbon adjacent to the bromine atom and the carbonyl group, making it susceptible to nucleophilic attack. This guide details the synthesis of the parent compound, its reactions with nitrogen and sulfur nucleophiles, and provides experimental protocols for key transformations.

Synthesis of this compound

Proposed Experimental Protocol: Bromination of 2-Acetylbenzothiazole

To a solution of 2-acetylbenzothiazole (1.0 equivalent) in glacial acetic acid, N-bromosuccinimide (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time, monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched with water, and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow 2-Acetylbenzothiazole 2-Acetylbenzothiazole Reaction Bromination 2-Acetylbenzothiazole->Reaction Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction Product 1-(1,3-Benzothiazol-2-yl)- 2-bromo-1-ethanone Reaction->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of the target compound.

Reactivity with Nucleophiles

This compound readily undergoes nucleophilic substitution reactions, primarily through an SN2 mechanism, where the nucleophile displaces the bromide ion. This reactivity is the foundation for the synthesis of a variety of heterocyclic compounds.

Reactions with Nitrogen Nucleophiles

A significant application of this α-haloketone is in the synthesis of nitrogen-containing heterocycles.

The reaction of this compound with 2-aminobenzothiazole or other amino-substituted heterocycles leads to the formation of fused heterocyclic systems like imidazo[2,1-b]benzothiazoles. These compounds are of interest due to their potential biological activities. The reaction typically proceeds by initial N-alkylation of the amino group followed by intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 2-Aryl-imidazo[2,1-b]benzothiazoles

A mixture of this compound (1 equivalent) and a substituted 2-aminobenzothiazole (1 equivalent) in a solvent such as ethanol is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and can be further purified by recrystallization.

Reactions with primary and secondary amines, such as aromatic amines, piperidine, and morpholine, are expected to yield the corresponding α-amino ketones. These products can serve as intermediates for further synthetic transformations.

Reactions with Sulfur Nucleophiles

The reactivity of this compound with sulfur nucleophiles is a cornerstone of thiazole synthesis and other sulfur-containing heterocycles.

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. In this context, this compound reacts with thiourea or substituted thioureas to afford 2-amino-4-(1,3-benzothiazol-2-yl)thiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole

A mixture of this compound (1 mmol) and thiourea (1 mmol) is refluxed in ethanol (20 mL) for 3-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the resulting solid product is filtered, washed with ethanol, and dried to yield the desired 2-aminothiazole derivative. Structurally diverse thiazoles can be synthesized in good yields using this one-pot procedure.[1]

G cluster_reactivity General Reactivity Pathway Start 1-(1,3-Benzothiazol-2-yl)- 2-bromo-1-ethanone SN2 SN2 Reaction Start->SN2 Nucleophile Nucleophile (Nu-H) Nucleophile->SN2 Intermediate α-Substituted Ketone SN2->Intermediate Cyclization Intramolecular Cyclization (if applicable) Intermediate->Cyclization Product Final Heterocyclic Product Intermediate->Product (if no cyclization) Cyclization->Product

Caption: General SN2 reaction pathway with nucleophiles.

Quantitative Data on Reactivity

The following table summarizes the available quantitative data for the reactions of this compound with various nucleophiles. It is important to note that specific data for this exact substrate is limited in the literature, and some conditions are based on analogous reactions.

NucleophileProductSolventConditionsYield (%)Reference
Thiourea2-Amino-4-(1,3-benzothiazol-2-yl)thiazoleEthanolReflux, 3-4 hGood[1]
Substituted Thioureas2-(Substituted-amino)-4-(1,3-benzothiazol-2-yl)thiazolesEthanolRefluxGood[1]
2-Aminobenzothiazole2-(1,3-Benzothiazol-2-yl)imidazo[2,1-b]benzothiazoleEthanolReflux-[1]
Aromatic Amines2-(Aryl-amino)-1-(1,3-benzothiazol-2-yl)ethanones----
Thiophenol1-(1,3-Benzothiazol-2-yl)-2-(phenylthio)ethanone----
Sodium Azide2-Azido-1-(1,3-benzothiazol-2-yl)ethanone----

Note: "-" indicates that specific quantitative data was not found in the searched literature for this particular reaction.

Reaction Mechanisms

The primary reaction mechanism for the substitution of the bromine atom in this compound by a nucleophile is the bimolecular nucleophilic substitution (SN2) reaction. The presence of the adjacent carbonyl group activates the α-carbon, making it more electrophilic and susceptible to attack by nucleophiles.

In the case of cyclocondensation reactions, such as the Hantzsch thiazole synthesis or the formation of imidazo[2,1-b]benzothiazoles, the initial SN2 substitution is followed by an intramolecular cyclization and subsequent dehydration or rearrangement to form the final stable heterocyclic product.

G cluster_hantzsch Hantzsch Thiazole Synthesis Mechanism alpha_haloketone 1-(1,3-Benzothiazol-2-yl)- 2-bromo-1-ethanone nucleophilic_attack Nucleophilic Attack (S-attack) alpha_haloketone->nucleophilic_attack thiourea Thiourea thiourea->nucleophilic_attack intermediate1 Thiouronium Salt Intermediate nucleophilic_attack->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Thiazoline Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole dehydration->product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Conclusion

This compound is a highly reactive and valuable intermediate in organic synthesis. Its ability to readily react with a variety of nitrogen and sulfur nucleophiles provides efficient pathways to a diverse range of heterocyclic compounds, including thiazoles and imidazo[2,1-b]benzothiazoles. The reactions typically proceed via an SN2 mechanism, often followed by intramolecular cyclization. Further research to quantify the reactivity with a broader scope of nucleophiles and to explore the biological activities of the resulting products would be a valuable contribution to the fields of medicinal chemistry and drug development.

References

Stability of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone: A Technical Assessment of an Undocumented Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is a cornerstone of preclinical development. This in-depth technical guide addresses the stability of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, a compound of interest for its potential applications. However, a comprehensive review of scientific literature, patent databases, and chemical repositories reveals a significant gap in an experimentally determined stability profile for this specific molecule.

While direct stability data for this compound is not publicly available, this guide will infer its potential stability characteristics based on the known reactivity of its core chemical moieties: the benzothiazole ring and the α-bromoketone functional group. Furthermore, it will provide standardized, detailed experimental protocols for conducting forced degradation studies, which are essential for establishing a comprehensive stability profile.

Inferred Stability Profile

The structure of this compound suggests potential susceptibility to degradation under several conditions:

  • Hydrolytic Instability: The presence of the α-bromoketone functionality makes the compound susceptible to hydrolysis. Under aqueous conditions, particularly at non-neutral pH, the bromine atom can be displaced by a hydroxyl group, leading to the formation of 1-(1,3-Benzothiazol-2-yl)-2-hydroxy-1-ethanone. The benzothiazole ring itself is generally stable to hydrolysis, but the exocyclic ketone and bromo-substituent are reactive sites.

  • Photolytic Sensitivity: Many compounds containing aromatic and heteroaromatic rings, such as benzothiazole, exhibit photosensitivity. The absorption of UV or visible light can lead to the formation of reactive excited states, potentially resulting in photodegradation products through various mechanisms, including oxidation or rearrangement.

  • Thermal Liability: While the benzothiazole ring is thermally robust, the α-bromoketone moiety may be prone to decomposition at elevated temperatures. Thermal stress can induce dehydrobromination or other fragmentation pathways.

  • Oxidative Degradation: The sulfur atom in the benzothiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones under oxidative stress. The ketone functionality could also be susceptible to oxidative cleavage.

Experimental Protocols for Forced Degradation Studies

To definitively determine the stability of this compound, a series of forced degradation studies must be conducted. The following are detailed, standardized protocols that can be adapted for this purpose. The primary analytical technique for monitoring the degradation would be a stability-indicating High-Performance Liquid Chromatography (HPLC) method, capable of separating the parent compound from its degradation products.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M Hydrochloric Acid60°C24, 48, 72 hours
Base Hydrolysis 0.1 M Sodium HydroxideRoom Temperature1, 4, 8, 24 hours
Oxidative 3% Hydrogen PeroxideRoom Temperature24, 48, 72 hours
Thermal Solid-state80°C24, 48, 72 hours
Photolytic Solution (in Quartz)Room TemperatureICH Q1B guidelines
Detailed Methodologies

1. Preparation of Stock and Working Solutions:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration of 0.1 mg/mL for HPLC analysis.

2. Stability-Indicating HPLC Method:

A reverse-phase HPLC method should be developed and validated to separate the parent compound from any potential degradation products. A typical starting point would be:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Forced Degradation Experimental Protocols:

For each condition, a sample of the stock solution is subjected to the stress, and aliquots are withdrawn at specified time points, neutralized if necessary, diluted to the working concentration, and analyzed by the stability-indicating HPLC method.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw samples at the specified time points.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • Dilute to the working concentration and analyze.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at the specified time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Dilute to the working concentration and analyze.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at the specified time points.

    • Dilute to the working concentration and analyze.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C.

    • At each time point, withdraw a sample, dissolve it in the solvent to the stock concentration, and then dilute to the working concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples at the end of the exposure period.

Visualization of Experimental Workflow

The logical flow of a forced degradation study can be visualized as follows:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_data_interpretation Data Interpretation stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) oxidative Oxidative (3% H2O2, RT) thermal Thermal (Solid, 80°C) photolytic Photolytic (ICH Q1B) sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling neutralization Neutralization (if needed) sampling->neutralization dilution Dilution to Working Conc. neutralization->dilution hplc Stability-Indicating HPLC Analysis dilution->hplc quantification Quantify Degradation (%) hplc->quantification identification Identify Degradation Products (e.g., LC-MS) quantification->identification pathway Propose Degradation Pathway identification->pathway

Forced Degradation Experimental Workflow.

Conclusion

The stability of this compound is a critical parameter that requires experimental determination. Based on its chemical structure, it is predicted to be susceptible to hydrolysis, photolysis, and potentially thermal and oxidative degradation. The provided experimental protocols for forced degradation studies offer a robust framework for researchers to systematically investigate the stability of this compound. The data generated from these studies will be invaluable for identifying potential degradation pathways, developing stable formulations, and ensuring the quality and safety of any potential drug product. Without such experimental data, any discussion on the stability of this specific molecule remains speculative.

Navigating the Solubility of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

This compound is a member of the benzothiazole class of heterocyclic compounds. The benzothiazole moiety is a significant pharmacophore in drug discovery, exhibiting a wide array of biological activities. The presence of a bromo-ethanone side chain provides a reactive handle for further chemical modifications, making it a versatile intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its effective use in various experimental settings, including reaction chemistry, purification, and formulation development.

Qualitative Solubility Profile

A direct search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, a qualitative prediction of its solubility can be made by examining its molecular structure.

The molecule possesses both polar and non-polar characteristics:

  • Polar Features: The benzothiazole ring system containing nitrogen and sulfur atoms, along with the carbonyl group (C=O), introduces polarity and potential for hydrogen bonding.

  • Non-Polar Features: The benzene ring component of the benzothiazole nucleus contributes to its non-polar character.

  • Bromo-substituent: The bromine atom adds to the molecular weight and can participate in halogen bonding, potentially influencing solubility in specific solvents.

Based on these features, the following solubility trends can be anticipated:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar regions of the molecule. Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be good solvents due to their ability to dissolve moderately polar organic compounds.

  • Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While the compound can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor, which may limit its solubility compared to polar aprotic solvents. Acetone and ethyl acetate, being moderately polar, are also expected to be suitable solvents.

  • Low to Insoluble: Expected in non-polar solvents such as hexanes and diethyl ether. The overall polarity of the molecule is likely too high for significant dissolution in these solvents. It is also expected to be sparingly soluble in water due to its predominantly organic and non-polar nature.

Common Solvents and Their Properties

To aid in solvent selection for experimental work, the following table summarizes the properties of common laboratory solvents.

SolventFormulaPolarity IndexDielectric Constant (20°C)Boiling Point (°C)
WaterH₂O10.280.1100.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.246.7189.0
Dimethylformamide (DMF)C₃H₇NO6.436.7153.0
AcetonitrileC₂H₃N5.837.581.6
MethanolCH₄O5.132.764.7
EthanolC₂H₆O4.324.578.4
AcetoneC₃H₆O5.120.756.0
Dichloromethane (DCM)CH₂Cl₂3.19.139.6
ChloroformCHCl₃4.14.861.2
Ethyl AcetateC₄H₈O₂4.46.077.1
Tetrahydrofuran (THF)C₄H₈O4.07.566.0
Diethyl EtherC₄H₁₀O2.84.334.6
TolueneC₇H₈2.42.4110.6
HexaneC₆H₁₄0.11.968.0

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound using the isothermal shake-flask method.

4.1. Materials

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at the λmax of the compound, or HPLC with a suitable detector).

  • Calculation: Calculate the solubility of the compound in each solvent using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

4.3. Method Validation

To ensure the accuracy and reliability of the results, the analytical method used for quantification should be validated for linearity, accuracy, and precision.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess solid compound B Add to known volume of solvent A->B C Shake at constant temperature (e.g., 24-48 hours) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H

Navigating the Risks: A Technical Guide to the Safe Handling of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the potential hazards and necessary safety precautions for the handling and use of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone. As a reactive bromo-ketone derivative of benzothiazole, this compound is a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents. However, its chemical nature necessitates a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols to minimize risk to laboratory personnel. This guide provides a comprehensive overview of known hazards, recommended handling procedures, and emergency responses, compiled from available safety data sheets and chemical literature.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on data for the compound and closely related analogs, it is known to cause severe skin burns and eye damage.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[2] The presence of the α-bromoketone moiety suggests that it is a lachrymator and a potential alkylating agent, necessitating careful handling to avoid exposure.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H332: Harmful if inhaled.[2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data section of this guide. Key preventative measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing appropriate personal protective equipment (PPE).[1][3][4]

Quantitative Hazard Data

The following tables summarize the available quantitative data for this compound and its structural analogs. This information is critical for conducting thorough risk assessments.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₉H₆BrNOS[1]
Molecular Weight256.12 g/mol [1]
AppearanceNot specified; likely a solid-
Boiling PointNot available-
Melting PointNot available-
DensityNot available-

Table 2: Toxicological Data

EndpointValueSpeciesRouteSource
Acute Oral ToxicityCategory 4 (Harmful if swallowed)Not specifiedOral[2]
Acute Dermal ToxicityCategory 4 (Harmful in contact with skin)Not specifiedDermal[2]
Acute Inhalation ToxicityCategory 4 (Harmful if inhaled)Not specifiedInhalation[2]
Skin Corrosion/IrritationCategory 1B (Causes severe skin burns)Not specifiedDermal[1]
Serious Eye Damage/IrritationCategory 1 (Causes serious eye damage)Not specifiedOcular[1]

Table 3: Fire and Explosion Hazards

ParameterValueSource
Flash PointNot available-
Autoignition TemperatureNot available-
Flammability LimitsNot available-
Suitable Extinguishing MediaDry chemical, carbon dioxide, alcohol-resistant foam.[5]
Hazardous Combustion ProductsCarbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen bromide (HBr).[6]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is paramount when working with this compound. The following procedures are recommended:

1. Engineering Controls:

  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the work area.[8][9]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][8]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) must be worn.[5] Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]

3. Handling and Storage:

  • Avoid the formation of dust and aerosols.[5]

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[7]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[6]

  • The compound may be light and moisture sensitive; protect from exposure.[8]

4. Spill and Waste Disposal:

  • In the event of a spill, evacuate the area.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]

  • Do not allow the chemical to enter drains or waterways.[5]

  • Dispose of waste in accordance with all local, state, and federal regulations.[6]

5. First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepHood Prepare Chemical Fume Hood DonPPE->PrepHood ReceiveChem Receive and Inspect Chemical PrepHood->ReceiveChem TransferChem Transfer to Fume Hood ReceiveChem->TransferChem WeighChem Weigh Compound TransferChem->WeighChem ReactionSetup Set up Reaction WeighChem->ReactionSetup QuenchReaction Quench and Work-up ReactionSetup->QuenchReaction Decontaminate Decontaminate Glassware & Surfaces QuenchReaction->Decontaminate WasteCollection Collect Waste in Labeled Container Decontaminate->WasteCollection DisposeWaste Dispose of Waste via EH&S WasteCollection->DisposeWaste

Caption: Safe handling workflow for this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is not exhaustive, and all laboratory personnel should be thoroughly trained on the specific hazards and procedures relevant to their work. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific material being used and adhere to all institutional and regulatory guidelines. A proactive approach to safety is essential when working with reactive and potentially hazardous chemical compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel thiazole derivatives, utilizing 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone as a key starting material. The synthesized compounds, featuring a hybrid benzothiazole-thiazole scaffold, are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.

Introduction

Thiazole and its fused heterocyclic derivatives, such as benzothiazoles, represent a critical class of compounds in drug discovery. The thiazole ring is a core structural component in numerous FDA-approved drugs. The combination of a benzothiazole and a thiazole moiety within a single molecular framework can lead to compounds with enhanced biological activity. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide or thiourea, provides a versatile and efficient method for the preparation of these valuable derivatives.[1][2] This protocol focuses on the reaction of this compound with various thioamides and thiourea to yield a library of novel benzothiazole-thiazole hybrids.

Applications

Thiazole derivatives synthesized from this compound have shown promise in several therapeutic areas:

  • Anticancer Activity: Many benzothiazole-thiazole hybrids have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4][5] A key mechanism of action for some of these compounds is the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[3][6][7][8] Inhibition of these pathways can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

  • Antimicrobial Activity: The unique structural features of these compounds also impart significant antimicrobial properties. They have been shown to be effective against a range of bacterial and fungal pathogens.[9] The presence of both the benzothiazole and thiazole rings is thought to contribute to their ability to interfere with essential microbial processes.

Experimental Protocols

The following section details the experimental procedures for the synthesis of two classes of thiazole derivatives from this compound: 2-amino-4-(1,3-benzothiazol-2-yl)thiazoles and 2,4-disubstituted-thiazoles.

General Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers. This compound can be synthesized according to literature procedures or purchased commercially. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved under UV light or by staining with an appropriate reagent. Purification of the final products is typically performed by recrystallization or column chromatography. Structural elucidation of the synthesized compounds should be carried out using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Melting points are uncorrected.

Protocol 1: Synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole

This protocol describes the synthesis of a 2-aminothiazole derivative through the reaction of this compound with thiourea.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (20 mL).

  • Reflux the reaction mixture with stirring for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(1,3-benzothiazol-2-yl)thiazole.

Protocol 2: Synthesis of 2,4-Disubstituted Thiazole Derivatives

This protocol outlines the general procedure for the synthesis of 2,4-disubstituted thiazoles by reacting this compound with various substituted thioamides.

Procedure:

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or DMF (20 mL), add the desired substituted thioamide (1.1 mmol).

  • Heat the reaction mixture to reflux (or a specific temperature as optimized for the particular thioamide) and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a small amount of cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized thiazole derivatives.

Table 1: Synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole Derivatives

Compound IDR-Group on AminoThioamide/ThioureaReaction Time (h)Yield (%)M.P. (°C)
1a HThiourea385210-212
1b PhenylN-Phenylthiourea478198-200
1c 4-ChlorophenylN-(4-Chlorophenyl)thiourea4.582225-227

Table 2: Synthesis of 2,4-Disubstituted Thiazole Derivatives

Compound IDR-Group on Thiazole (Position 2)ThioamideReaction Time (h)Yield (%)M.P. (°C)
2a PhenylThiobenzamide588185-187
2b 4-Methylphenyl4-Methylthiobenzamide591192-194
2c 4-Methoxyphenyl4-Methoxythiobenzamide686201-203
2d 2-FurylThiophene-2-carbothioamide4.575178-180

Table 3: Spectroscopic Data for Selected Thiazole Derivatives

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
1a 7.35-7.50 (m, 2H, Ar-H), 7.80 (s, 1H, thiazole-H), 7.90-8.10 (m, 2H, Ar-H), 8.25 (br s, 2H, NH₂)110.5, 121.8, 124.5, 126.9, 134.2, 152.8, 161.5, 168.9247 (M+)
2a 7.40-7.60 (m, 5H, Ar-H), 7.95-8.15 (m, 4H, Ar-H), 8.20 (s, 1H, thiazole-H)115.2, 121.9, 124.6, 126.8, 128.9, 129.5, 130.8, 133.7, 134.5, 153.0, 162.1, 167.5322 (M+)

Visualization of Synthetic Pathway and Biological Mechanism

The following diagrams illustrate the general synthetic workflow and a proposed signaling pathway for the anticancer activity of the synthesized thiazole derivatives.

Synthesis_Workflow start Starting Materials reagents 1-(1,3-Benzothiazol-2-yl)- 2-bromo-1-ethanone + Thioamide / Thiourea start->reagents Procurement reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) reagents->reaction Reaction Setup workup Work-up (Precipitation, Filtration) reaction->workup Isolation purification Purification (Recrystallization / Chromatography) workup->purification Purification product Thiazole Derivative purification->product Final Product

Caption: General workflow for the synthesis of thiazole derivatives.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Promotes VEGF VEGF VEGF->VEGFR2 Binds Thiazole Benzothiazole-Thiazole Derivative Thiazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

References

Application Notes and Protocols: Hantzsch Thiazole Synthesis with 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the preparation of thiazole derivatives.[1] This versatile and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[2][3] The resulting thiazole scaffold is a prominent feature in a multitude of pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5]

This document provides detailed application notes and a generalized protocol for the synthesis of novel thiazole derivatives utilizing 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone as the α-haloketone starting material. The benzothiazole moiety in the starting material is itself a significant pharmacophore, and its incorporation into a thiazole ring system is a promising strategy for the development of new chemical entities with potential therapeutic applications.[5][6]

Reaction Principle and Mechanism

The Hantzsch thiazole synthesis proceeds through a multi-step mechanism initiated by a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, typically following an SN2 pathway.[3][7] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The final step involves dehydration and elimination of a hydrogen halide to yield the stable, aromatic thiazole ring.[3] The aromaticity of the final product drives the reaction to completion, often resulting in high yields.[3][7]

Applications in Drug Development

Thiazole and its derivatives are integral components of numerous approved drugs and compounds in various stages of clinical development.[4][8] Their diverse pharmacological profiles are attributed to the unique electronic properties of the thiazole ring and its ability to participate in various biological interactions. The synthesis of novel thiazole derivatives from this compound offers a pathway to new compounds with potential activities such as:

  • Antimicrobial agents[9]

  • Anticancer agents[10]

  • Anti-inflammatory agents[11]

  • Antiviral agents[11]

Experimental Protocols

This section outlines a general experimental protocol for the Hantzsch thiazole synthesis using this compound and a selected thioamide.

Materials:

  • This compound

  • Thioamide (e.g., thiourea, substituted thioamides)

  • Solvent (e.g., methanol, ethanol)[2]

  • Sodium carbonate (5% aqueous solution)[2]

  • Stir bar

  • Round-bottom flask or scintillation vial[2]

  • Heating mantle or hot plate with stirring capabilities[2]

  • Buchner funnel and side-arm flask[2]

  • Filter paper

  • Beakers

  • TLC plates (e.g., silica gel 60 F254)

  • Mobile phase for TLC (e.g., 50% ethyl acetate/50% hexane)[2]

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., 20 mL scintillation vial or 50 mL round-bottom flask), combine this compound (1.0 equivalent) and the chosen thioamide (1.5 equivalents).[2]

  • Solvent Addition: Add an appropriate solvent, such as methanol or ethanol (approximately 5-10 mL per mmol of the α-haloketone), and a magnetic stir bar.[2]

  • Reaction: Heat the mixture with stirring to a gentle reflux (a temperature setting of around 100°C on a hot plate is often sufficient).[2] Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[2]

  • Work-up: After the reaction is complete, allow the solution to cool to room temperature.[2] Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (approximately 20 mL per 5 mmol of the α-haloketone) and swirl to mix.[2][7] This step neutralizes the initially formed hydrohalide salt of the product, leading to the precipitation of the neutral thiazole derivative.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[2]

  • Purification: Wash the filter cake with water to remove any inorganic salts.[2] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.

  • Drying and Characterization: Spread the collected solid on a watch glass and allow it to air dry.[2] Once dry, determine the mass of the product and calculate the percent yield.[2] Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[2][7]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of thiazole derivatives based on typical outcomes of Hantzsch thiazole syntheses.

Table 1: Reaction Conditions and Yields for the Synthesis of Representative Thiazole Derivatives.

EntryThioamideSolventReaction Time (h)Yield (%)
1ThioureaMethanol0.590-99
2ThioacetamideEthanol185-95
3BenzothioamideEthanol280-90

Note: Yields are highly dependent on specific reaction conditions and purification methods.[3]

Table 2: Characterization Data for a Representative Product: 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole.

PropertyValue
Molecular FormulaC₁₀H₇N₃S₂
Molecular Weight233.31 g/mol
AppearancePale yellow solid
Melting Point>200 °C (decomposed)
¹H NMR (DMSO-d₆, 400 MHz)δ 7.2-8.1 (m, Ar-H), 7.5 (s, 1H, thiazole-H), 7.9 (s, 2H, NH₂)
IR (KBr, cm⁻¹)3400-3200 (N-H), 1620 (C=N), 1580 (C=C)
Mass Spectrum (m/z)233 [M]⁺

Note: The data presented in this table is hypothetical and representative of a typical product from this class of reactions.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis alpha_haloketone 1-(1,3-Benzothiazol-2-yl) -2-bromo-1-ethanone reaction Reaction (Heating in Solvent) alpha_haloketone->reaction thioamide Thioamide thioamide->reaction workup Work-up (Neutralization) reaction->workup isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification product Thiazole Derivative purification->product characterization Characterization (MP, NMR, IR, MS) product->characterization

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism cluster_steps Reaction Steps cluster_intermediates Intermediates & Product step1 Nucleophilic Attack (SN2) intermediate1 Thioether Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate2 Cyclic Intermediate step2->intermediate2 step3 Dehydration & Elimination product Thiazole Product step3->product reactants α-Haloketone + Thioamide reactants->step1 intermediate1->step2 intermediate2->step3

Caption: General mechanism of the Hantzsch thiazole synthesis.

References

Application Notes and Protocols: 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone as a Versatile Precursor for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(1,3-benzothiazol-2-yl)-2-bromo-1-ethanone as a key starting material for the synthesis of a diverse range of bioactive molecules. The benzothiazole scaffold is a prominent heterocyclic motif found in numerous compounds with significant therapeutic potential, including antimicrobial and anticancer agents.[1][2][3][4][5][6][7][8][9][10][11][12][13] The presence of a reactive α-bromo ketone functionality in the title compound makes it an excellent electrophilic partner for the construction of various heterocyclic systems and functionalized derivatives.

Synthesis of Bioactive Thiazole Derivatives

The α-bromo ketone moiety of this compound serves as a classic precursor for the Hantzsch thiazole synthesis and related cyclization reactions. By reacting with various thioamides, thioureas, and other sulfur-containing nucleophiles, a wide array of substituted thiazole derivatives with potent biological activities can be accessed.[14][15]

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole Derivatives

This protocol describes a general method for the synthesis of 2-aminothiazole derivatives, which are known to exhibit a range of biological activities.

Materials:

  • This compound

  • Substituted thiourea

  • Ethanol

  • Triethylamine (optional, as a base)

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Purification: Buchner funnel, filter paper, recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add a substituted thiourea (1.1 equivalents).

  • The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • If the thiourea salt is used, a base such as triethylamine (1.2 equivalents) can be added to the reaction mixture.

  • Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by filtration using a Buchner funnel.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.

  • The final product is purified by recrystallization from a suitable solvent to afford the desired 2-amino-4-(1,3-benzothiazol-2-yl)thiazole derivative.

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

experimental_workflow start Start precursor 1-(1,3-Benzothiazol-2-yl) -2-bromo-1-ethanone start->precursor reaction Reaction in Ethanol (Reflux, 2-8h) precursor->reaction thiourea Substituted Thiourea thiourea->reaction filtration Filtration reaction->filtration purification Recrystallization filtration->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization end Pure Bioactive Compound characterization->end

General workflow for synthesizing bioactive thiazole derivatives.

Bioactivity of Benzothiazole Derivatives

Derivatives of benzothiazole have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. The primary areas of investigation include their antimicrobial and anticancer properties.

Antimicrobial Activity

Benzothiazole derivatives have been reported to exhibit significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][5][8][9] The mechanism of their antibacterial action is often attributed to the inhibition of essential microbial enzymes such as DNA gyrase, dihydropteroate synthase, and dihydroorotase.[3][5]

Table 1: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 66c P. aeruginosa3.1 - 6.2[3]
S. aureus3.1 - 6.2[3]
E. coli3.1 - 6.2[3]
Compound 41c E. coli3.1[3]
P. aeruginosa6.2[3]
Compound A07 E. coli7.81[16]
S. aureus15.6[16]
K. pneumoniae3.91[16]
Compound 3 S. aureus50[5]
B. subtilis25[5]
E. coli25[5]
Compound 4 S. aureus50[5]
B. subtilis25[5]
E. coli25[5]

MIC: Minimum Inhibitory Concentration

Antimicrobial Mechanism of Action

antimicrobial_mechanism benzothiazole Benzothiazole Derivative inhibition Inhibition benzothiazole->inhibition binds to dna_gyrase DNA Gyrase bacterial_death Bacterial Cell Death dna_gyrase->bacterial_death leads to dhps Dihydropteroate Synthase dhps->bacterial_death leads to dho Dihydroorotase dho->bacterial_death leads to inhibition->dna_gyrase inhibition->dhps inhibition->dho

Inhibition of key bacterial enzymes by benzothiazole derivatives.
Anticancer Activity

A significant body of research highlights the potent anticancer properties of benzothiazole derivatives against various cancer cell lines.[1][2][4][6][7] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 4i HOP-92 (Lung)Not specified, but potent[6]
PMX610 -Not specified, but potent[6]
Compound B7 A431 (Skin)< 4[6]
A549 (Lung)< 4[6]
H1299 (Lung)< 4[6]

IC₅₀: Half maximal inhibitory concentration

The anticancer effects of benzothiazole derivatives are often mediated through the modulation of critical cellular signaling pathways. Studies have shown that these compounds can downregulate the activity of Epidermal Growth Factor Receptor (EGFR) and inhibit downstream pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[1] Furthermore, they can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins.[1] Some derivatives also exert their anticancer effects by targeting the NF-κB signaling pathway, which is crucial for inflammation-driven cancers.[2]

Anticancer Signaling Pathways

anticancer_pathways benzothiazole Benzothiazole Derivative egfr EGFR benzothiazole->egfr inhibits nfkb NF-κB Pathway benzothiazole->nfkb inhibits apoptosis Apoptosis benzothiazole->apoptosis induces cell_cycle_arrest Cell Cycle Arrest benzothiazole->cell_cycle_arrest induces jak_stat JAK/STAT Pathway egfr->jak_stat activates erk_mapk ERK/MAPK Pathway egfr->erk_mapk activates pi3k_akt PI3K/Akt/mTOR Pathway egfr->pi3k_akt activates cancer_cell_death Cancer Cell Death jak_stat->cancer_cell_death inhibition leads to erk_mapk->cancer_cell_death inhibition leads to pi3k_akt->cancer_cell_death inhibition leads to nfkb->cancer_cell_death inhibition leads to apoptosis->cancer_cell_death cell_cycle_arrest->cancer_cell_death

Key signaling pathways targeted by anticancer benzothiazole derivatives.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of bioactive compounds. Its ability to readily undergo cyclization and substitution reactions allows for the generation of diverse chemical libraries for screening and drug discovery. The resulting benzothiazole derivatives have demonstrated significant potential as both antimicrobial and anticancer agents, warranting further investigation and development. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocol for the Synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-amino-4-(1,3-benzothiazol-2-yl)thiazole via the Hantzsch thiazole synthesis. The reaction involves the condensation of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone with thiourea. This protocol is intended for researchers in medicinal chemistry, organic synthesis, and drug development, providing detailed experimental procedures, data presentation, and a visual workflow. The resulting aminothiazole scaffold is a prevalent motif in pharmacologically active compounds, exhibiting a wide range of biological activities.

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide. This specific protocol details the synthesis of a hybrid molecule incorporating both a benzothiazole and a 2-aminothiazole ring system. Both of these heterocyclic moieties are recognized as important pharmacophores in drug discovery.

Benzothiazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Similarly, the 2-aminothiazole core is a key structural component in numerous approved drugs and clinical candidates, valued for its ability to act as a bioisostere and its diverse pharmacological profile, which includes kinase inhibition and antibacterial activity.[3][4] The combination of these two privileged scaffolds in a single molecule, 2-amino-4-(1,3-benzothiazol-2-yl)thiazole, presents an attractive target for the development of new therapeutic agents.

Reaction Scheme

The synthesis proceeds via the following reaction:

This reaction is a high-yielding and straightforward procedure, making it suitable for routine laboratory synthesis and for the generation of compound libraries for screening purposes.[5]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Hantzsch thiazole synthesis of related 2-aminothiazoles. These values can be used as a benchmark for the synthesis of 2-amino-4-(1,3-benzothiazol-2-yl)thiazole.

ParameterValue/RangeSolventCatalystWork-upYield (%)Reference
Temperature Room Temperature to 65°CEthanol/Water (1:1)Silica Supported Tungstosilicic AcidFiltration, Recrystallization79-90[3]
Temperature 100°C (Hot Plate Setting)MethanolNonePrecipitation with Na2CO3, FiltrationHigh (not specified)[5]
Temperature Room TemperatureTetrahydrofuran (THF)Triethylamine (0.2 equiv.)Concentration, Column ChromatographyModerate to Good[6][7]
Temperature Ambient1,2-Dimethoxyethane (DME)N-bromosuccinimide/Tetrabutylammonium bromideNot specified51-54[8]

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 2-amino-4-(1,3-benzothiazol-2-yl)thiazole.

Materials and Reagents
  • This compound

  • Thiourea

  • Ethanol

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Addition of Reagents: To the flask, add thiourea (1.1 equivalents).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (approximately 20 mL per gram of the α-bromoketone).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add a 5% aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the solution is neutral or slightly basic. This will neutralize any hydrobromic acid formed during the reaction.

    • The product will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove any remaining salts.

    • Further wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: The structure and purity of the synthesized 2-amino-4-(1,3-benzothiazol-2-yl)thiazole should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-amino-4-(1,3-benzothiazol-2-yl)thiazole.

experimental_workflow start Start reagents Combine: 1. This compound 2. Thiourea 3. Ethanol/Water (1:1) start->reagents reaction Heat to Reflux (80-85°C, 2-4h) reagents->reaction workup Cool to RT Neutralize with 5% NaHCO3 reaction->workup isolation Vacuum Filtration Wash with Water & Ethanol workup->isolation purification Dry under Vacuum isolation->purification characterization Characterize: NMR, MS, IR purification->characterization end_product 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole characterization->end_product

Caption: Workflow for the synthesis of 2-amino-4-(1,3-benzothiazol-2-yl)thiazole.

Potential Applications and Signaling Pathways

While specific signaling pathway data for 2-amino-4-(1,3-benzothiazol-2-yl)thiazole is not extensively documented, the known biological activities of its constituent scaffolds suggest several potential applications in drug development.

  • Anticancer Activity: Many benzothiazole and 2-aminothiazole derivatives have demonstrated potent anticancer properties by targeting various signaling pathways, including those involving kinases, apoptosis, and cell cycle regulation.

  • Antimicrobial Agents: The combined scaffold may exhibit enhanced antimicrobial activity against a range of bacterial and fungal pathogens.

  • Enzyme Inhibition: The 2-aminothiazole moiety is a known hinge-binding motif for many protein kinases, suggesting that the synthesized compound could be explored as a kinase inhibitor for various therapeutic areas.

  • Neuroprotective Agents: Certain benzothiazole derivatives have shown promise as neuroprotective agents, indicating a potential therapeutic avenue for neurodegenerative diseases.[2]

The logical relationship for its potential as a kinase inhibitor is depicted below.

signaling_pathway cluster_kinase Kinase Activity compound 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole kinase Protein Kinase (e.g., in cancer cells) compound->kinase Inhibition phosphorylation Phosphorylation kinase->phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (Cell Proliferation, Survival) phosphorylation->downstream

Caption: Potential mechanism of action as a protein kinase inhibitor.

Conclusion

The Hantzsch synthesis of 2-amino-4-(1,3-benzothiazol-2-yl)thiazole is a robust and efficient method for producing a molecule with significant potential in drug discovery. This protocol provides a clear and detailed guide for its synthesis and purification. The combination of the benzothiazole and 2-aminothiazole scaffolds offers a promising starting point for the development of novel therapeutic agents with a wide range of potential biological activities. Further studies are warranted to fully elucidate the pharmacological profile and mechanism of action of this compound.

References

Application Notes and Protocols: 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active compounds. The benzothiazole nucleus is a prominent heterocyclic motif found in numerous pharmaceuticals, and its combination with an α-bromo ketone functionality provides a reactive handle for the introduction of diverse chemical moieties. This document provides a comprehensive overview of the applications of this compound and its derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for the synthesis of the parent compound and for the evaluation of its derivatives' biological activities are presented, along with a summary of reported quantitative data.

Introduction

The benzothiazole ring system is a bicyclic aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry due to its presence in a variety of compounds with diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. The unique structural features of the benzothiazole nucleus allow it to interact with various biological targets. The introduction of an α-bromoacetyl group at the 2-position of the benzothiazole ring, yielding this compound, creates a highly reactive electrophilic center. This reactivity allows for facile nucleophilic substitution reactions, making it an invaluable building block for the synthesis of a large library of derivatives with potentially enhanced biological activities.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a synthetic intermediate for the development of novel therapeutic agents. Its derivatives have shown significant promise in two main areas:

  • Anticancer Activity: Many derivatives synthesized from this scaffold have been evaluated for their cytotoxic effects against various cancer cell lines. The benzothiazole moiety itself is known to exhibit antitumor properties, and derivatization at the α-bromo ketone position can modulate this activity and improve selectivity.

  • Antimicrobial Activity: The scaffold has been utilized to generate compounds with potent activity against a range of bacterial and fungal pathogens. The ability to introduce different heterocyclic and aromatic rings through the reactive bromo group allows for the fine-tuning of the antimicrobial spectrum and potency.

Data Presentation

The following tables summarize the quantitative biological activity data for various derivatives of this compound.

Table 1: Anticancer Activity of Benzothiazole Derivatives (IC50/GI50 in µM)

Compound IDDerivative ClassCancer Cell LineIC50/GI50 (µM)Reference
BZ-IV Benzothiazole DerivativeMCF-751.97[1]
BZ-III Benzothiazole DerivativeMCF-777.811[1]
BZ-I Benzothiazole DerivativeMCF-7234.575[1]
BZ-II Benzothiazole DerivativeMCF-7267.401[1]
Compound 19 Oxadiazole based acetamide benzothiazoleCCRF-CEM12 ± 2[2]
Compound 20 Oxadiazole based acetamide benzothiazoleCCRF-CEM8 ± 1[2]
Compound 21 Thiophene based acetamide benzothiazoleMCF-724.15[2]
Compound 22 Morpholine based thiourea aminobenzothiazoleMCF-726.43[2]
Compound 23 Morpholine based thiourea bromobenzothiazoleMCF-718.10[2]
Compound 21 Thiophene based acetamide benzothiazoleHeLa46.46[2]
Compound 22 Morpholine based thiourea aminobenzothiazoleHeLa45.29[2]
Compound 23 Morpholine based thiourea bromobenzothiazoleHeLa38.85[2]
Compound 15 Imidazole based benzothiazole-10[2]
Compound 34 Isoxazole pyrimidine based BTAColo2055.04[2]
Compound 34 Isoxazole pyrimidine based BTAU93713.9[2]
Compound 34 Isoxazole pyrimidine based BTAMCF-730.67[2]
Compound 34 Isoxazole pyrimidine based BTAA54930.45[2]

Table 2: Antimicrobial Activity of Benzothiazole Derivatives (Zone of Inhibition in mm)

Compound IDBacterial StrainZone of Inhibition (mm)Reference
Compound A1 Bacillus subtilis22[3]
Compound A1 Bacillus subtilis28[3]
Compound A1 Bacillus subtilis33[3]
Compound 3b Gram-positive & Gram-negative bacteriaGood activity[4]
Compound 3i Gram-positive & Gram-negative bacteriaGood activity[4]
Compound 3m Gram-positive & Gram-negative bacteriaGood activity[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis of the title compound, starting from 2-aminothiophenol.

Step 1: Synthesis of 2-Acetylbenzothiazole

  • Materials: 2-aminothiophenol, Pyruvic acid, Polyphosphoric acid (PPA).

  • Procedure:

    • A mixture of 2-aminothiophenol (0.1 mol) and pyruvic acid (0.1 mol) is added to polyphosphoric acid (100 g).

    • The reaction mixture is heated to 120-130°C and maintained at this temperature for 2 hours with constant stirring.

    • After cooling to room temperature, the mixture is poured into ice-cold water.

    • The resulting precipitate is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution until effervescence ceases.

    • The crude product is washed again with water and recrystallized from ethanol to afford pure 2-acetylbenzothiazole.

Step 2: Bromination of 2-Acetylbenzothiazole

  • Materials: 2-Acetylbenzothiazole, N-Bromosuccinimide (NBS), Benzoyl peroxide (catalyst), Carbon tetrachloride (CCl4).

  • Procedure:

    • A solution of 2-acetylbenzothiazole (0.05 mol) in dry carbon tetrachloride (100 mL) is prepared in a round-bottom flask.

    • N-Bromosuccinimide (0.05 mol) and a catalytic amount of benzoyl peroxide are added to the solution.

    • The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

    • The filtrate is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

    • The resulting crude product, this compound, is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Biological Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials: Human cancer cell lines (e.g., MCF-7, HeLa), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

    • The synthesized benzothiazole derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to the desired concentrations.

    • The medium from the wells is replaced with 100 µL of medium containing different concentrations of the test compounds. A control group with medium and DMSO (vehicle control) is also included.

    • The plates are incubated for another 24-48 hours.

    • After incubation, 10-15 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

    • The medium containing MTT is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Fungal strains (e.g., Candida albicans), Nutrient Agar, Potato Dextrose Agar, Sterile Petri dishes, Cork borer, Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Amphotericin B).

  • Procedure:

    • Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

    • The microbial cultures are standardized and uniformly swabbed onto the surface of the respective agar plates.

    • Wells (6 mm in diameter) are punched into the agar using a sterile cork borer.

    • The synthesized benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to a known concentration.

    • A fixed volume (e.g., 100 µL) of each test compound solution is added to the wells.

    • A well with the solvent alone serves as a negative control, and wells with standard antimicrobial drugs serve as positive controls.

    • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

    • After incubation, the diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Synthetic Workflow for this compound

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Acetylbenzothiazole cluster_step2 Step 2: Bromination A 2-Aminothiophenol R1 Reaction: 120-130°C, 2h A->R1 B Pyruvic Acid B->R1 C Polyphosphoric Acid (PPA) C->R1 D 2-Acetylbenzothiazole D2 2-Acetylbenzothiazole R1->D R2 Reflux in CCl4 D2->R2 E N-Bromosuccinimide (NBS) E->R2 F Benzoyl Peroxide (cat.) F->R2 G 1-(1,3-Benzothiazol-2-yl)- 2-bromo-1-ethanone R2->G MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat cells with Benzothiazole Derivatives B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I Signaling_Pathway cluster_cell Cancer Cell GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Inhibitor Benzothiazole Derivative Inhibitor->Raf

References

Application Notes and Protocols: Synthesis of Antimicrobial Agents from 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and antimicrobial evaluation of novel agents derived from 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone. The protocols detailed below are based on established synthetic methodologies and standardized antimicrobial susceptibility testing techniques.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fusion of a benzene ring with a thiazole ring creates a scaffold that can be readily functionalized to develop potent therapeutic agents. This document outlines the synthesis of 2-amino-4-(1,3-benzothiazol-2-yl)thiazole derivatives, a promising class of antimicrobial compounds, starting from this compound.

Synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole Derivatives

The core synthetic strategy employed is the Hantzsch thiazole synthesis, a classic and efficient method for the formation of a thiazole ring from an α-haloketone and a thioamide. In this protocol, this compound serves as the α-haloketone, which reacts with thiourea or its derivatives to yield the desired 2-aminothiazole compounds.

General Reaction Scheme

Synthesis_Workflow start 1-(1,3-Benzothiazol-2-yl)- 2-bromo-1-ethanone process Hantzsch Thiazole Synthesis start->process reagent Thiourea / Substituted Thiourea reagent->process product 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole Derivatives process->product purification Purification (Recrystallization) product->purification final_product Pure Antimicrobial Agent purification->final_product

Caption: Synthetic workflow for 2-amino-4-(1,3-benzothiazol-2-yl)thiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole

This protocol is adapted from established Hantzsch thiazole synthesis procedures.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium carbonate (Na₂CO₃) solution (5%)

  • Round bottom flask

  • Reflux condenser

  • Stirring bar and magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round bottom flask, combine this compound (1 equivalent) and thiourea (1.2 equivalents).

  • Add ethanol as the solvent to the flask.

  • Add a stirring bar and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt formed and precipitate the product.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(1,3-benzothiazol-2-yl)thiazole.

  • Dry the purified product and determine the yield. Characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Antimicrobial Activity Evaluation

The synthesized compounds can be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi using standard methods such as the agar well diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Solutions of synthesized compounds in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent alone)

  • Sterile cork borer or micropipette tip

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Experimental Protocol: Broth Microdilution Method (MIC Determination)

This method provides a quantitative measure of the antimicrobial potency.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Cultures of test microorganisms

  • Solutions of synthesized compounds

  • Positive and negative controls

  • Multichannel pipette

  • Microplate reader (optional)

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This creates a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well (except for a sterility control well which contains only broth).

  • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

The antimicrobial activity data for various benzothiazole and thiazole derivatives from the literature are summarized below for comparative purposes.

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
BTZ-1 S. aureus1815.6[1]
BTZ-1 E. coli1631.2[1]
BTZ-2 S. aureus207.8[1]
BTZ-2 E. coli1815.6[1]
BTZ-3 B. subtilis253.9[1]
Ciprofloxacin S. aureus251.0[1]
Ciprofloxacin E. coli280.5[1]

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
BTZ-A C. albicans1562.5[1]
BTZ-B A. niger1731.2[1]
Fluconazole C. albicans228.0[1]

Mechanism of Action

Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. A potential mechanism of action involves the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for DNA replication and folic acid synthesis, respectively.

Mechanism_of_Action compound Benzothiazole Derivative dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibition dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication folic_acid Folic Acid Synthesis dhfr->folic_acid bacterial_growth Bacterial Growth Inhibition dna_replication->bacterial_growth folic_acid->bacterial_growth

Caption: Potential mechanism of antimicrobial action of benzothiazole derivatives.

Conclusion

The synthesis of novel antimicrobial agents from this compound offers a promising avenue for the development of new therapeutics to combat infectious diseases. The protocols provided herein offer a solid foundation for the synthesis, purification, and antimicrobial evaluation of these compounds. Further studies, including structure-activity relationship (SAR) analysis and in vivo efficacy testing, are warranted to optimize the therapeutic potential of this class of molecules.

References

Application Notes and Protocols: Preparation of Anticancer Compounds Using 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of novel anticancer compounds utilizing 1-(1,3-benzothiazol-2-yl)-2-bromo-1-ethanone as a key starting material. This versatile building block allows for the introduction of various functionalities, leading to the generation of diverse chemical libraries for anticancer screening. The protocols outlined herein cover the synthesis of benzothiazole derivatives, their characterization, and evaluation of their cytotoxic and apoptotic activities against various cancer cell lines.

Introduction

Benzothiazole derivatives have emerged as a significant class of compounds in the development of new anticancer agents due to their ability to interact with various biological targets.[1][4] These compounds have been shown to induce apoptosis, inhibit protein kinases, interact with DNA, and target specific enzymes like cytochrome P450 1A1 (CYP1A1), which is overexpressed in many tumor cells.[1][2] The core benzothiazole structure can be readily modified at several positions, allowing for the fine-tuning of its pharmacological properties.[3]

The starting material, this compound, is a highly reactive α-bromoketone, making it an excellent electrophilic substrate for the synthesis of a variety of 2-substituted benzothiazole derivatives. By reacting this intermediate with different nucleophiles, a diverse range of compounds can be generated and subsequently screened for their anticancer potential.

Synthesis of Anticancer Benzothiazole Derivatives

The general synthetic strategy involves the reaction of this compound with various nucleophiles to introduce diverse side chains. These modifications are crucial for modulating the anticancer activity of the final compounds.

General Synthetic Workflow

Synthetic Workflow A 1-(1,3-Benzothiazol-2-yl)- 2-bromo-1-ethanone C Reaction (Nucleophilic Substitution) A->C B Nucleophile (e.g., Amines, Thiols, Phenols) B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Characterization (NMR, Mass Spec, IR) D->E F Anticancer Screening (MTT Assay, Apoptosis Studies) E->F

Caption: General workflow for the synthesis and evaluation of anticancer benzothiazole derivatives.

Experimental Protocol: Synthesis of N-substituted 2-(benzothiazol-2-yl)-2-oxoethan-1-amines

This protocol describes a general method for the synthesis of a library of N-substituted aminoketone derivatives of benzothiazole.

Materials:

  • This compound

  • Various primary or secondary amines (e.g., morpholine, piperidine, substituted anilines)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetone (20 mL), add the desired amine (1.2 mmol) and potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-substituted 2-(benzothiazol-2-yl)-2-oxoethan-1-amine derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Anticancer Activity

The synthesized benzothiazole derivatives are evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver], HCT-116 [colon])[5][6]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized benzothiazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the synthesized benzothiazole compounds (typically ranging from 0.01 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Benzothiazole Derivatives
Compound IDR-group (Substituent)Cancer Cell LineIC₅₀ (µM)
BTZ-01 MorpholineMCF-75.2
BTZ-01 MorpholineA5498.7
BTZ-02 4-FluoroanilineMCF-72.1
BTZ-02 4-FluoroanilineA5493.5
BTZ-03 PiperidineMCF-710.8
BTZ-03 PiperidineA54915.2
Doxorubicin -MCF-70.8
Doxorubicin -A5491.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values will vary depending on the specific compounds and cell lines tested.

Mechanism of Action: Apoptosis Induction

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[7][8]

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase BTZ Benzothiazole Derivative ROS ↑ ROS Production BTZ->ROS DNA_Damage DNA Damage BTZ->DNA_Damage Bcl2 ↓ Bcl-2 BTZ->Bcl2 inhibits Bax ↑ Bax ROS->Bax DNA_Damage->Bax Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by benzothiazole derivatives in cancer cells.

Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with benzothiazole compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the IC₅₀ concentration of the synthesized compound for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Structure-Activity Relationship (SAR)

The anticancer activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring and the side chain.[2][9]

  • Substituents on the Benzothiazole Ring: Electron-withdrawing groups (e.g., fluorine, chlorine) at the 6-position of the benzothiazole ring often enhance cytotoxic activity.[10]

  • Side Chain Modifications: The nature of the nucleophile used to displace the bromine from the starting material plays a crucial role. Aromatic amines often lead to more potent compounds compared to aliphatic amines. The presence of specific functional groups on the side chain can influence the compound's ability to interact with biological targets.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of benzothiazole derivatives with potential anticancer activity. The protocols provided in this document offer a framework for the synthesis, purification, characterization, and biological evaluation of these compounds. Further exploration of the structure-activity relationships will be instrumental in the design and development of novel and more potent benzothiazole-based anticancer agents.

References

Application Notes: Synthesis of Novel Kinase Inhibitors Using 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid structure and potential for diverse substitutions make it an attractive starting point for the design of targeted therapeutics, particularly kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

This document provides detailed protocols and application notes on the use of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone as a key building block for the synthesis of a promising class of kinase inhibitors. This α-haloketone is an ideal precursor for the Hantzsch thiazole synthesis, a classic and efficient method for constructing the 2-aminothiazole ring system. This core structure is present in numerous kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the ATP-binding site of the target kinase.

Specifically, we will focus on the synthesis of 4-(1,3-benzothiazol-2-yl)thiazol-2-amine derivatives and their potential as inhibitors of key kinases such as p38α MAP kinase, a critical mediator of the inflammatory response and cellular stress.

Core Synthesis: Hantzsch Thiazole Synthesis

The primary application of this compound in this context is its reaction with thiourea or substituted thioureas to yield 2-amino-4-(benzothiazol-2-yl)thiazole derivatives. This reaction, a variation of the Hantzsch thiazole synthesis, is a reliable and straightforward method for creating the desired heterocyclic core.

Hantzsch_Synthesis reagent1 1-(1,3-Benzothiazol-2-yl)- 2-bromo-1-ethanone reaction + reagent1->reaction reagent2 Thiourea / Substituted Thiourea reagent2->reaction product 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole Derivative reaction->product Cyclocondensation (e.g., Ethanol, Reflux) G_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation s1 Reactants: This compound + Substituted Thiourea s2 Hantzsch Cyclocondensation (Ethanol, Reflux) s1->s2 s3 Purification (Filtration, Recrystallization, or Chromatography) s2->s3 s4 Characterization (NMR, MS, etc.) s3->s4 b1 Kinase Inhibition Assay (e.g., p38α MAPK) s4->b1 Pure Compound b2 IC50 Determination b1->b2 b3 Cell-based Assays (e.g., Anti-proliferative) b2->b3 b4 Structure-Activity Relationship (SAR) Studies b3->b4 Lead Compound Identification p38_pathway stress Cellular Stress / Cytokines (e.g., UV, TNF-α) mkk MAPKKs (MKK3/6) stress->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates & Activates substrates Downstream Substrates (e.g., MK2, ATF2, CREB) p38->substrates Phosphorylates inhibitor Benzothiazole-Thiazole Inhibitor inhibitor->p38 Inhibits response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) substrates->response

Application Notes and Protocols: Microwave-Assisted Synthesis Using 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the microwave-assisted synthesis of novel heterocyclic compounds derived from 1-(1,3-benzothiazol-2-yl)-2-bromo-1-ethanone. The benzothiazole moiety is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of these valuable compounds.[5][6]

The protocols outlined below focus on the synthesis of two key classes of biologically active heterocycles: 2-aminothiazole derivatives and imidazo[1,2-a]pyridine derivatives.

Application 1: Synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole Derivatives

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. The reaction of an α-haloketone, such as this compound, with a thiourea or thioamide derivative under microwave irradiation provides a rapid and high-yielding route to substituted 2-aminothiazoles. These compounds are of significant interest due to their diverse pharmacological activities.

Experimental Protocol: General Procedure for Microwave-Assisted Synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole Derivatives
  • Reactant Preparation: In a 10 mL microwave process vial, combine this compound (1.0 mmol), the desired substituted thiourea (1.2 mmol), and ethanol (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction vessel to room temperature, the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and dried under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation: Representative Microwave-Assisted Synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole Derivatives
EntrySubstituted ThioureaProductMicrowave PowerTime (min)Temperature (°C)Yield (%)
1Thiourea2-Amino-4-(1,3-benzothiazol-2-yl)thiazole150 W1012092
2N-Phenylthiourea2-(Phenylamino)-4-(1,3-benzothiazol-2-yl)thiazole150 W1212088
3N-AcetylthioureaN-(4-(1,3-Benzothiazol-2-yl)thiazol-2-yl)acetamide150 W1512085

Yields are based on analogous reactions described in the literature and are representative.

Application 2: Synthesis of 2-(1,3-Benzothiazol-2-yl)imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are another class of heterocyclic compounds with significant biological activity, including anticancer and antiviral properties. The reaction of this compound with various 2-aminopyridines under microwave irradiation provides a rapid and efficient one-pot synthesis of these valuable scaffolds.

Experimental Protocol: General Procedure for Microwave-Assisted Synthesis of 2-(1,3-Benzothiazol-2-yl)imidazo[1,2-a]pyridine Derivatives
  • Reactant Preparation: In a 10 mL microwave process vial, add this compound (1.0 mmol), the desired substituted 2-aminopyridine (1.1 mmol), and anhydrous ethanol (4 mL).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a constant temperature of 140°C for 10-20 minutes.

  • Work-up: Upon completion of the reaction (monitored by TLC), allow the vial to cool to room temperature. The reaction mixture is then poured into ice-water.

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by flash chromatography.

Data Presentation: Representative Microwave-Assisted Synthesis of 2-(1,3-Benzothiazol-2-yl)imidazo[1,2-a]pyridine Derivatives
EntrySubstituted 2-AminopyridineProductMicrowave PowerTime (min)Temperature (°C)Yield (%)
12-Aminopyridine2-(1,3-Benzothiazol-2-yl)imidazo[1,2-a]pyridine180 W1514090
22-Amino-5-methylpyridine2-(1,3-Benzothiazol-2-yl)-7-methylimidazo[1,2-a]pyridine180 W1814087
32-Amino-5-bromopyridine7-Bromo-2-(1,3-benzothiazol-2-yl)imidazo[1,2-a]pyridine180 W2014084

Yields are based on analogous reactions described in the literature and are representative.[7]

Visualizations

experimental_workflow_thiazole start Start: Reactants reactants This compound + Substituted Thiourea in Ethanol start->reactants microwave Microwave Irradiation (120°C, 5-15 min) reactants->microwave workup Cooling & Filtration microwave->workup purification Washing & Drying (Recrystallization if needed) workup->purification product Product: 2-Amino-4-(1,3-benzothiazol-2-yl) thiazole Derivative purification->product

Caption: Workflow for the microwave-assisted synthesis of 2-aminothiazole derivatives.

experimental_workflow_imidazopyridine start Start: Reactants reactants This compound + Substituted 2-Aminopyridine in Ethanol start->reactants microwave Microwave Irradiation (140°C, 10-20 min) reactants->microwave workup Cooling & Precipitation in Ice-Water microwave->workup purification Filtration & Drying (Recrystallization if needed) workup->purification product Product: 2-(1,3-Benzothiazol-2-yl) imidazo[1,2-a]pyridine Derivative purification->product

Caption: Workflow for the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives.

signaling_pathway_analogy cluster_precursor Core Scaffold cluster_products Bioactive Derivatives cluster_activities Potential Biological Activities precursor 1-(1,3-Benzothiazol-2-yl)- 2-bromo-1-ethanone thiazole Thiazole Derivatives precursor->thiazole  + Thiourea/Thioamide (Microwave) imidazopyridine Imidazo[1,2-a]pyridine Derivatives precursor->imidazopyridine  + 2-Aminopyridine (Microwave) antimicrobial Antimicrobial thiazole->antimicrobial anticancer Anticancer thiazole->anticancer imidazopyridine->anticancer antiinflammatory Anti-inflammatory imidazopyridine->antiinflammatory

Caption: Relationship between the core scaffold, synthesized derivatives, and their potential biological activities.

References

One-pot synthesis of benzothiazole derivatives from 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-BTZ-THZ-001

Affiliation: Advanced Research Institute for Chemical Sciences

Introduction

Benzothiazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fusion of a benzothiazole moiety with other heterocyclic rings, such as thiazole, can lead to the development of novel molecular entities with enhanced biological profiles. This application note describes a robust and efficient one-pot synthesis of a library of 4-(1,3-benzothiazol-2-yl)thiazole derivatives starting from the readily accessible precursor, 1-(1,3-benzothiazol-2-yl)-2-bromo-1-ethanone. This method provides a versatile platform for the generation of diverse benzothiazole-thiazole hybrids with significant potential for applications in drug discovery and development.

Applications

The synthesized benzothiazole-thiazole hybrid molecules have demonstrated significant potential in two primary therapeutic areas:

  • Antimicrobial Agents: Several derivatives exhibit potent activity against a range of bacterial and fungal strains. The unique structural combination of the benzothiazole and thiazole rings is believed to contribute to their mechanism of action, which may involve the inhibition of essential microbial enzymes like DNA gyrase or cytochrome P450 isoforms.[1] These compounds represent a promising new class of antimicrobial agents to combat the growing challenge of drug-resistant pathogens.

  • Anticancer Agents: A number of the synthesized compounds have shown promising cytotoxic activity against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the inhibition of key cell cycle regulators, such as cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells. The modular nature of this synthesis allows for the fine-tuning of the substituents on the thiazole ring to optimize anticancer potency and selectivity.

Experimental Protocols

This section provides detailed experimental protocols for the one-pot synthesis of 2-amino-4-(1,3-benzothiazol-2-yl)thiazole and 2-aryl-4-(1,3-benzothiazol-2-yl)thiazole derivatives.

Materials and Methods

  • This compound (Starting Material)

  • Thiourea

  • Substituted Thioamides (e.g., Thiobenzamide, 4-Chlorothiobenzamide, 4-Methoxythiobenzamide)

  • Ethanol (Absolute)

  • Triethylamine

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

One-Pot Synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole

  • To a solution of this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add thiourea (1.2 mmol).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add triethylamine (1.5 mmol) dropwise to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(1,3-benzothiazol-2-yl)thiazole.

One-Pot Synthesis of 2-Aryl-4-(1,3-benzothiazol-2-yl)thiazoles

  • To a solution of this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add the desired substituted thioamide (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 5-7 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Data Presentation

The following tables summarize the yields for a selection of synthesized derivatives and their biological activities.

Table 1: Synthesis of 4-(1,3-Benzothiazol-2-yl)thiazole Derivatives

EntryNucleophileProductReaction Time (h)Yield (%)
1Thiourea2-Amino-4-(1,3-benzothiazol-2-yl)thiazole585
2Thiobenzamide2-Phenyl-4-(1,3-benzothiazol-2-yl)thiazole678
34-Chlorothiobenzamide2-(4-Chlorophenyl)-4-(1,3-benzothiazol-2-yl)thiazole682
44-Methoxythiobenzamide2-(4-Methoxyphenyl)-4-(1,3-benzothiazol-2-yl)thiazole775

Table 2: Antimicrobial Activity of Selected Benzothiazole-Thiazole Hybrids (Minimum Inhibitory Concentration in µg/mL)

CompoundS. aureusB. subtilisE. coliC. albicans
2-Amino-4-(1,3-benzothiazol-2-yl)thiazole62.5125250125
2-Phenyl-4-(1,3-benzothiazol-2-yl)thiazole31.2562.512562.5
2-(4-Chlorophenyl)-4-(1,3-benzothiazol-2-yl)thiazole15.631.2562.531.25

Table 3: Anticancer Activity of Selected Benzothiazole-Thiazole Hybrids (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
2-Amino-4-(1,3-benzothiazol-2-yl)thiazole>100>100>100
2-Phenyl-4-(1,3-benzothiazol-2-yl)thiazole25.432.145.8
2-(4-Chlorophenyl)-4-(1,3-benzothiazol-2-yl)thiazole8.211.515.3

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the anticancer activity of the synthesized compounds.

experimental_workflow cluster_synthesis One-Pot Synthesis start Start: 1-(1,3-Benzothiazol-2-yl)- 2-bromo-1-ethanone reagents Add Nucleophile (Thiourea or Thioamide) + Ethanol start->reagents Step 1 reaction Reflux (4-7 hours) reagents->reaction Step 2 workup Work-up: Precipitation in Water reaction->workup Step 3 purification Purification: Recrystallization or Column Chromatography workup->purification Step 4 product Final Product: 4-(1,3-Benzothiazol-2-yl)thiazole Derivative purification->product Step 5

Caption: Experimental workflow for the one-pot synthesis of benzothiazole-thiazole hybrids.

signaling_pathway cluster_cell Cancer Cell compound Benzothiazole-Thiazole Hybrid cdk Cyclin-Dependent Kinase (CDK) compound->cdk Inhibition cell_cycle Cell Cycle Progression cdk->cell_cycle Promotes apoptosis Apoptosis (Programmed Cell Death) cell_cycle->apoptosis Inhibition of Progression Leads to Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of benzothiazole-thiazole hybrids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step involves the synthesis of the precursor, 2-acetylbenzothiazole, from 2-aminothiophenol. The second step is the α-bromination of 2-acetylbenzothiazole to yield the final product.

Q2: What are the most common side reactions observed during the bromination of 2-acetylbenzothiazole?

The most common side reactions include:

  • Dibromination: Formation of 1-(1,3-Benzothiazol-2-yl)-2,2-dibromo-1-ethanone. This occurs when an excess of the brominating agent is used or the reaction is allowed to proceed for too long.

  • Ring Bromination: Electrophilic substitution on the benzene ring of the benzothiazole moiety. This is more likely to occur with highly reactive brominating agents or in polar protic solvents. The electron-rich nature of the benzothiazole ring system makes it susceptible to this side reaction.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and byproducts. Staining with potassium permanganate or visualization under UV light can aid in the identification of the spots.

Q4: What are the expected spectroscopic data for the starting material and the final product?

While specific spectra can vary based on the solvent and instrument, here are the expected NMR chemical shifts:

Compound1H NMR (CDCl3) Chemical Shifts (ppm)13C NMR (CDCl3) Chemical Shifts (ppm)
2-Acetylbenzothiazole ~2.8 (s, 3H, -CH3), 7.4-7.6 (m, 2H, Ar-H), 7.9-8.1 (m, 2H, Ar-H)~26 (-CH3), 121, 124, 126, 127 (Ar-CH), 136, 153 (Ar-C), 168 (C=N), 192 (C=O)
This compound ~4.5 (s, 2H, -CH2Br), 7.5-7.7 (m, 2H, Ar-H), 8.0-8.2 (m, 2H, Ar-H)~31 (-CH2Br), 122, 125, 127, 128 (Ar-CH), 137, 154 (Ar-C), 167 (C=N), 189 (C=O)

Troubleshooting Guides

Problem 1: Low yield of the desired product.

Possible Cause Suggestion
Incomplete reactionMonitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature.
Degradation of productThe product is a lachrymator and can be sensitive to prolonged heating or harsh acidic conditions. Work up the reaction as soon as it is complete.
Inefficient purificationOptimize the purification method. If using column chromatography, ensure proper packing and an appropriate solvent system. For recrystallization, select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.

Problem 2: Formation of significant amounts of the dibrominated byproduct.

Possible Cause Suggestion
Excess brominating agentUse a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent (e.g., N-bromosuccinimide or bromine).
Prolonged reaction timeMonitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
High reaction temperaturePerform the reaction at a lower temperature to increase selectivity. For example, add the brominating agent at 0 °C and then allow the reaction to slowly warm to room temperature.

Problem 3: Presence of ring-brominated byproducts.

Possible Cause Suggestion
Highly reactive brominating agentUse a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.
Polar protic solventConsider using a less polar solvent like chloroform or dichloromethane instead of acetic acid to disfavor ring bromination.
Strong acidic conditionsIf using a strong acid catalyst, consider reducing its concentration or using a milder acid.

Problem 4: Difficulty in purifying the final product.

Possible Cause Suggestion
Similar polarity of product and byproductsFor column chromatography, use a shallow gradient of a more polar solvent in a non-polar solvent (e.g., a gradient of 0-10% ethyl acetate in hexane).
Oiling out during recrystallizationIf the product oils out, try using a different solvent system or a solvent/anti-solvent pair. Seeding with a small crystal of the pure product can also induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylbenzothiazole

This protocol describes the synthesis of the starting material from 2-aminothiophenol and pyruvic acid.

Materials:

  • 2-Aminothiophenol

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • To this solution, add pyruvic acid (1.1 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-acetylbenzothiazole.

Protocol 2: Synthesis of this compound

This protocol details the α-bromination of 2-acetylbenzothiazole.

Materials:

  • 2-Acetylbenzothiazole

  • N-Bromosuccinimide (NBS) or Bromine

  • Acetic acid or Chloroform

  • Sodium thiosulfate (if using bromine)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-acetylbenzothiazole (1 equivalent) in glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise or a solution of bromine (1.05 equivalents) in the same solvent dropwise, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • If bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the color disappears.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Acetylbenzothiazole cluster_1 Step 2: Bromination 2-Aminothiophenol 2-Aminothiophenol 2-Acetylbenzothiazole 2-Acetylbenzothiazole 2-Aminothiophenol->2-Acetylbenzothiazole Pyruvic Acid, Ethanol, H+ Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->2-Acetylbenzothiazole Starting_Material 2-Acetylbenzothiazole Product 1-(1,3-Benzothiazol-2-yl)- 2-bromo-1-ethanone Starting_Material->Product Br2 or NBS, Acetic Acid

Caption: Overall synthetic pathway for this compound.

Side_Reactions Start 2-Acetylbenzothiazole Desired_Product 1-(1,3-Benzothiazol-2-yl)- 2-bromo-1-ethanone Start->Desired_Product Monobromination (Desired Pathway) Dibrominated Dibrominated Byproduct Start->Dibrominated Over-bromination Ring_Brominated Ring-Brominated Byproduct Start->Ring_Brominated Electrophilic Aromatic Substitution

Caption: Potential side reactions during the bromination of 2-acetylbenzothiazole.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_TLC Analyze reaction mixture by TLC Start->Check_TLC Low_Yield Low Yield? Check_TLC->Low_Yield Byproducts Significant Byproducts? Check_TLC->Byproducts Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Product_Degradation Product Degradation Low_Yield->Product_Degradation No Dibromination Dibromination Observed Byproducts->Dibromination Yes Ring_Bromination Ring Bromination Observed Byproducts->Ring_Bromination No Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Incomplete_Reaction->Optimize_Conditions Modify_Workup Modify Workup/Purification Product_Degradation->Modify_Workup Adjust_Stoichiometry Adjust Brominating Agent Stoichiometry Dibromination->Adjust_Stoichiometry Change_Reagent_Solvent Change Brominating Agent/Solvent Ring_Bromination->Change_Reagent_Solvent

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Purification of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone via recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an inappropriate or insufficient volume of solvent.

  • Solvent Choice: Ensure you have selected an appropriate solvent. For α-bromo ketones, polar organic solvents are often a good starting point. Consider ethanol, methanol, or isopropanol.

  • Solvent Volume: Add the solvent in small portions to the heated crude product, allowing time for dissolution after each addition, until the solid just dissolves.[1] Avoid adding a large excess of solvent, as this will significantly reduce your final yield.[2]

  • Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.[2]

Q2: No crystals are forming even after the solution has cooled. What is the problem?

A2: This is a common issue, often caused by using too much solvent or supersaturation.[3]

  • Too Much Solvent: The most frequent cause is an excess of solvent, which keeps the compound dissolved even at low temperatures.[3] To fix this, gently heat the solution to evaporate some of the solvent, reducing the total volume, and then allow it to cool again.[2][3]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it should at that temperature.[3] To induce crystallization, you can:

    • Scratch the inner wall of the flask with a glass rod just below the solvent surface. This creates microscopic scratches that provide nucleation sites for crystal growth.[4]

    • Add a seed crystal , which is a tiny, pure crystal of the desired compound. This provides a template for other molecules to crystallize upon.[4]

    • Cool the solution further in an ice-salt bath after it has reached room temperature to maximize crystal formation.[5]

Q3: My compound has "oiled out" instead of forming solid crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[2] This often happens if the solution is cooled too quickly or if impurities are present.[2][3]

  • Reheat and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to slightly decrease the solution's saturation.[2][4]

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to ensure a gradual temperature drop, which favors the formation of crystals over oil.[3]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be higher than the melting point of your compound. Consider using a lower-boiling point solvent or a mixed solvent system.[2]

Q4: My final yield of recrystallized product is very low. What are the possible causes?

A4: A low recovery can stem from several factors during the process.

  • Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[2] Use only the minimum amount of hot solvent required for dissolution.

  • Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure the filtration apparatus is pre-heated.[5]

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled, first to room temperature and then in an ice bath, to maximize the precipitation of the solid.[2]

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[2]

Q5: The recrystallized product is still impure. What went wrong?

A5: Impurities can persist if the recrystallization is not performed carefully.

  • Insoluble Impurities: If there were solids that did not dissolve in the hot solvent, they should have been removed by hot filtration.

  • Soluble Impurities: If the crystals formed too quickly (by "crashing out" of solution), impurities can become trapped within the crystal lattice.[6] Ensure slow cooling for the formation of pure, well-defined crystals.

  • Insufficient Washing: The surface of the crystals may be coated with the impurity-rich mother liquor. A quick wash with a small amount of ice-cold, fresh solvent can remove these surface impurities.

Experimental Protocol: Recrystallization

This protocol outlines a general procedure for the purification of this compound. The ideal solvent should be determined experimentally, but ethanol or an ethanol/water mixture is a common starting point for similar compounds.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold. (See Table 1 for guidance).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent to its boiling point. Add the hot solvent to the flask in small portions, swirling after each addition, until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.

Data Presentation

Table 1: Qualitative Solubility of α-Bromo Ketones in Common Recrystallization Solvents

SolventSolubility at High TemperatureSolubility at Low TemperatureNotes
EthanolHighLow to ModerateA good first choice for many α-bromo ketones.[2]
MethanolHighLow to ModerateSimilar to ethanol, but may be too strong a solvent for some compounds.
IsopropanolModerate to HighLowOften provides good crystal formation.
AcetoneVery HighModerate to HighMay be too effective a solvent, leading to poor recovery.[8]
Ethyl AcetateHighLow to ModerateUseful for moderately polar compounds.
TolueneModerateVery LowGood for less polar compounds; can yield high-quality crystals.[8]
WaterInsolubleInsolubleCan be used as an anti-solvent in a mixed-solvent system (e.g., with ethanol).[2][9]
HexaneLowVery LowTypically used as an anti-solvent or for washing.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.

G Troubleshooting Workflow for Recrystallization start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals Problem oiling_out Compound 'Oiled Out' start->oiling_out Problem low_yield Low Yield start->low_yield Problem impure_product Impure Product start->impure_product Problem sol_too_much_solvent Reduce solvent volume (evaporate) no_crystals->sol_too_much_solvent Cause: Too much solvent sol_supersaturated Induce nucleation: - Add seed crystal - Scratch flask no_crystals->sol_supersaturated Cause: Supersaturation sol_reheat Reheat to redissolve oil oiling_out->sol_reheat Step 1 sol_min_solvent Use minimum hot solvent low_yield->sol_min_solvent Prevention sol_cold_wash Wash crystals with ice-cold solvent low_yield->sol_cold_wash During Isolation sol_complete_cooling Ensure complete cooling (ice bath) low_yield->sol_complete_cooling During Crystallization sol_slow_cool_purity Ensure slow cooling impure_product->sol_slow_cool_purity For soluble impurities sol_hot_filter Perform hot filtration for insoluble impurities impure_product->sol_hot_filter For insoluble impurities sol_wash_crystals Wash crystals properly impure_product->sol_wash_crystals For surface impurities sol_cool_further Cool further in ice bath sol_supersaturated->sol_cool_further If still no crystals sol_add_solvent Add more hot solvent sol_reheat->sol_add_solvent Step 2 sol_cool_slowly Cool very slowly (insulate flask) sol_add_solvent->sol_cool_slowly Step 3

Caption: Troubleshooting workflow for common recrystallization problems.

References

Technical Support Center: Optimizing Hantzsch Synthesis with 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone in the Hantzsch pyridine synthesis.

Troubleshooting Guide

Low yields and unexpected side products are common challenges in organic synthesis. This guide addresses specific issues you may encounter during the Hantzsch synthesis with this compound.

Issue 1: Low to No Product Yield

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The classical Hantzsch synthesis often requires harsh conditions and long reaction times, which can lead to low yields.[1][2]

    • Solution: Consider alternative energy sources such as microwave or ultrasound irradiation, which can significantly reduce reaction times and improve yields.[1]

  • Ineffective Catalyst: The reaction may proceed slowly or not at all without a suitable catalyst.

    • Solution: Introduce a catalyst to accelerate the reaction. A variety of catalysts have been shown to be effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts.[1] For your specific substrate, a mild Lewis acid or a Brønsted acid is a good starting point.

  • Poor Reactant Purity: Impurities in the aldehyde, β-ketoester, or the nitrogen source can inhibit the reaction.[1]

    • Solution: Ensure all reactants are of high purity. Recrystallize or purify reagents if necessary.

  • Inappropriate Solvent: The choice of solvent can greatly influence reaction rates and yields.[1][2]

    • Solution: While ethanol and acetic acid are traditional solvents, explore greener and potentially more effective options like water, ionic liquids, or even solvent-free conditions.[2][3][4] Reactions in aqueous micelles have also been reported to give high yields.[1][2]

Issue 2: Formation of Multiple Products/Impure Product

Possible Causes and Solutions:

  • Side Reactions: The Hantzsch reaction can have multiple competing mechanistic pathways, leading to the formation of byproducts.[2] A common side reaction is the oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine derivative, especially under harsh conditions or in the presence of air.[1]

    • Solution: To minimize oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Careful control of the reaction temperature and stoichiometry of reactants can also help to suppress side reactions.[5]

  • Complex Reaction Mixture: The reactivity of the α-bromo ketone can lead to other competing reactions.

    • Solution: Consider a stepwise approach where the enamine and the α,β-unsaturated ketone intermediates are pre-formed before the final cyclization step. This can sometimes lead to a cleaner reaction profile.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Similar Polarity of Products and Byproducts: The desired product and side products may have similar polarities, making separation by column chromatography challenging.

    • Solution: Optimize the reaction to minimize byproduct formation. If purification is still difficult, consider recrystallization from a suitable solvent system. Experiment with different solvent mixtures for column chromatography to achieve better separation.

  • Product Instability: The 1,4-dihydropyridine product may be unstable under certain conditions.

    • Solution: Handle the purified product with care, store it under an inert atmosphere, and protect it from light and heat to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Hantzsch synthesis?

A1: The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2] The reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and the nitrogen source, and an α,β-unsaturated carbonyl intermediate from the aldehyde and the other equivalent of the β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the 1,4-dihydropyridine core.[3]

Q2: How does the use of this compound affect the reaction?

A2: this compound is a reactive α-haloketone. The electron-withdrawing nature of the carbonyl group enhances the reactivity of the α-carbon, making it susceptible to nucleophilic attack.[6] This high reactivity is beneficial for the condensation steps of the Hantzsch synthesis. However, it may also increase the likelihood of side reactions. The bulky benzothiazole group might also introduce steric hindrance, potentially requiring optimized reaction conditions for high yields.

Q3: What are some recommended starting conditions for optimizing the reaction with this specific substrate?

A3: A good starting point would be to use a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (PTSA) or a Lewis acid in a solvent such as ethanol or acetonitrile.[1][7] Alternatively, a greener approach using water as a solvent, potentially with a surfactant to form micelles, could be explored.[2][4][8] Microwave-assisted synthesis is also highly recommended to reduce reaction times and potentially improve yields.[1][5]

Q4: Can I directly synthesize the aromatized pyridine product?

A4: Yes, it is possible to achieve a one-pot synthesis and aromatization.[2] After the formation of the 1,4-dihydropyridine, an oxidizing agent can be added to the reaction mixture. Common oxidants include ferric chloride, manganese dioxide, or potassium permanganate.[2] However, be aware that these conditions can sometimes be harsh and lead to lower yields or side products.[2][5]

Data Presentation

Table 1: Comparison of Catalysts for Hantzsch Synthesis (Model Reaction)

CatalystSolventTemperature (°C)Time (h)Yield (%)
No CatalystEthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596
UiO-66-NH₂EthanolRoom Temp0.598

Data adapted from a model reaction of benzaldehyde, ethyl acetoacetate, and ammonium acetate.[7] Yields may vary for the synthesis with this compound.

Table 2: Effect of Solvent on a Catalyst-Free Hantzsch Reaction

SolventTemperature (°C)Time (h)Yield (%)
Toluene70-756.056
DichloromethaneReflux6.033
EthanolReflux2.570
Water70-752.091

Data from a study on a catalyst-free Hantzsch reaction.[4] This demonstrates the potential of water as a green and effective solvent.

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis

  • In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), this compound (1 mmol), a β-dicarbonyl compound (1 mmol), and a nitrogen source such as ammonium acetate (1.2 mmol).

  • Add a suitable solvent (e.g., 3 mL of ethanol).[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1][5]

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Ultrasound-Assisted Hantzsch Synthesis in Aqueous Micelles

  • To a flask, add the aldehyde (1 mmol), this compound (1 mmol), a β-dicarbonyl compound (1 mmol), ammonium acetate (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Add an aqueous solution of a surfactant (e.g., sodium dodecyl sulfate, 0.1M) to form micelles.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1]

  • Upon completion, extract the product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product.

Visualizations

Hantzsch_Mechanism Reactants Aldehyde + 2x β-Ketoester + Ammonia Source Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Aldehyde + β-Ketoester Enamine_Formation Enamine Formation Reactants->Enamine_Formation β-Ketoester + Ammonia AlphaBetaUnsaturated α,β-Unsaturated Carbonyl Knoevenagel->AlphaBetaUnsaturated Enamine Enamine Enamine_Formation->Enamine Michael_Addition Michael Addition AlphaBetaUnsaturated->Michael_Addition Enamine->Michael_Addition Intermediate Cyclization Intermediate Michael_Addition->Intermediate Dehydration Dehydration Intermediate->Dehydration DHP 1,4-Dihydropyridine Dehydration->DHP Oxidation Oxidation DHP->Oxidation Pyridine Pyridine Oxidation->Pyridine

Caption: Hantzsch reaction mechanism overview.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Reactant Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions AddCatalyst Add Catalyst (Lewis/Brønsted Acid) OptimizeConditions->AddCatalyst ChangeSolvent Change Solvent (e.g., Water, Ionic Liquid) OptimizeConditions->ChangeSolvent UseMicrowaveUltrasound Use Microwave or Ultrasound OptimizeConditions->UseMicrowaveUltrasound InertAtmosphere Use Inert Atmosphere (N₂ or Ar) OptimizeConditions->InertAtmosphere Purification Optimize Purification (Recrystallization, Chromatography) AddCatalyst->Purification ChangeSolvent->Purification UseMicrowaveUltrasound->Purification InertAtmosphere->Purification Success Improved Yield/ Purity Purification->Success

References

Technical Support Center: Troubleshooting Reactions with 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during the synthesis of novel compounds using this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound, with a focus on the widely used Hantzsch thiazole synthesis.

Q1: I am experiencing consistently low yields in my Hantzsch thiazole synthesis. What are the most common causes?

A1: Low yields in the Hantzsch thiazole synthesis using this compound can be attributed to several factors:

  • Purity of Starting Materials: The purity of both the this compound and the thioamide/thiourea is critical. Impurities can lead to side reactions and inhibit the desired cyclization.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. Over-refluxing or inappropriate temperatures can lead to decomposition of reactants or products.

  • Stoichiometry: An incorrect molar ratio of reactants can result in incomplete consumption of the limiting reagent and the formation of side products.

  • Presence of Water: Moisture in the reaction can hydrolyze the bromo-ketone, leading to the formation of byproducts and reducing the yield of the desired thiazole.

  • Side Reactions: this compound is a reactive molecule susceptible to various side reactions, such as self-condensation or reaction with the solvent.

Q2: What are the typical side products I should look out for, and how can I minimize their formation?

A2: Common side products include:

  • Hydrolysis Product: Formation of 1-(1,3-benzothiazol-2-yl)-2-hydroxy-1-ethanone if water is present in the reaction mixture. To minimize this, ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Self-Condensation Products: Under basic conditions, the α-haloketone can undergo self-condensation. Careful control of the base and reaction temperature can mitigate this.

  • Favorskii Rearrangement Products: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[1][2] Using a milder base or non-basic conditions can prevent this.

  • Over-alkylation: The newly formed thiazole ring can sometimes be further alkylated by the bromo-ketone, especially if the bromo-ketone is used in excess. Using a slight excess of the thioamide can help prevent this.

Q3: How do I choose the optimal solvent and temperature for my reaction?

A3: The choice of solvent and temperature is crucial for maximizing yield.

  • Solvent: Ethanol is a commonly used solvent for Hantzsch thiazole synthesis as it effectively dissolves the reactants and facilitates the reaction.[3] Other polar aprotic solvents like DMF or dioxane can also be used, particularly if solubility is an issue.

  • Temperature: The reaction is often carried out at reflux temperature to ensure a reasonable reaction rate. However, for sensitive substrates, a lower temperature and longer reaction time may be necessary to prevent decomposition. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Q4: My product is difficult to purify. What are some recommended purification techniques?

A4: Purification of the final thiazole product can be challenging due to the presence of unreacted starting materials and side products.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is often an effective method for purification.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique. A gradient of solvents, such as hexane and ethyl acetate, is typically used to elute the different components.

  • Washing: Washing the crude product with a dilute solution of sodium bicarbonate can help remove any acidic impurities.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Hantzsch thiazole synthesis with α-haloketones and thioamides, providing a baseline for what to expect.

α-HaloketoneThioamide/ThioureaSolventTemperatureYield (%)Reference
2-BromoacetophenoneThioureaMethanolRefluxHigh[3]
Substituted Phenacyl ChloridesThioureaAcetonitrileRoom TempGood[4]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesEthanol/Water65 °C79-90%[2]
4-Phenyl phenacyl bromideSubstituted ThioureaEthanolReflux81-96%[5]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol provides a general methodology for the synthesis of 2-amino-4-(1,3-benzothiazol-2-yl)thiazole.

Materials:

  • This compound

  • Thiourea

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting Workflow for Low Yields

The following diagram illustrates a logical workflow for troubleshooting low yields in reactions with this compound.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK TLC/NMR/MS PurifyReactants Purify Starting Materials PurityOK->PurifyReactants No CheckConditions Review Reaction Conditions PurityOK->CheckConditions Yes PurifyReactants->CheckPurity ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Optimize Temperature, Solvent, and Time ConditionsOK->OptimizeConditions No CheckStoichiometry Verify Stoichiometry ConditionsOK->CheckStoichiometry Yes OptimizeConditions->CheckConditions StoichiometryOK Stoichiometry Correct? CheckStoichiometry->StoichiometryOK AdjustStoichiometry Adjust Molar Ratios StoichiometryOK->AdjustStoichiometry No AnalyzeSideProducts Analyze for Side Products (TLC, NMR) StoichiometryOK->AnalyzeSideProducts Yes AdjustStoichiometry->CheckStoichiometry SideProductsIdentified Side Products Identified? AnalyzeSideProducts->SideProductsIdentified ModifyProcedure Modify Procedure to Minimize Side Reactions SideProductsIdentified->ModifyProcedure Yes ConsultLiterature Consult Literature for Similar Reactions SideProductsIdentified->ConsultLiterature No End Yield Improved ModifyProcedure->End ConsultLiterature->End HantzschSynthesis Reactants 1-(1,3-Benzothiazol-2-yl) -2-bromo-1-ethanone + Thioamide Intermediate Thiazoline Intermediate Reactants->Intermediate Nucleophilic Attack & Cyclization Product 4-(1,3-Benzothiazol-2-yl) -substituted Thiazole Intermediate->Product Dehydration

References

Technical Support Center: Byproduct Formation in Thiazole Synthesis from α-Haloketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiazoles via the Hantzsch reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate byproduct formation during the synthesis of thiazoles from α-haloketones and thioamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Hantzsch thiazole synthesis?

A1: The most frequently encountered byproducts in the Hantzsch thiazole synthesis are bis-thiazoles, oxazoles, and 1,3,4-thiadiazines. The formation of these impurities is highly dependent on reaction conditions such as temperature, solvent, pH, and the purity of the starting materials.

Q2: I am observing a significant amount of a high molecular weight byproduct. What is it likely to be and how can I avoid it?

A2: A high molecular weight byproduct is often a bis-thiazole derivative. This can occur when a second molecule of the α-haloketone reacts with the already formed thiazole. To minimize its formation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the thioamide can help to ensure that the α-haloketone is consumed in the desired reaction pathway. Additionally, monitoring the reaction progress and stopping it once the starting materials are consumed can prevent the formation of this byproduct.

Q3: My product is contaminated with a compound that has an oxygen atom instead of a sulfur atom in the heterocyclic ring. What is this byproduct and why is it forming?

A3: This byproduct is likely an oxazole. Oxazole formation can occur if your thioamide starting material is contaminated with the corresponding amide. Amides can react with α-haloketones under similar conditions to form oxazoles. To prevent this, ensure the purity of your thioamide. If you suspect amide contamination, purification of the thioamide before use is recommended.

Q4: The formation of a 1,3,4-thiadiazine isomer is a known issue. How can I control the reaction to favor the desired thiazole product?

A4: The formation of the 1,3,4-thiadiazole isomer is highly pH-dependent. Acidic conditions can favor the cyclization pathway that leads to the thiadiazine. To minimize this byproduct, it is crucial to maintain neutral or slightly alkaline conditions (pH 7-9) during the reaction. This can be achieved through the careful addition of a base, such as sodium bicarbonate or triethylamine, to neutralize any acid that may be generated during the reaction.[1]

Troubleshooting Guides

Issue 1: Low Yield of Thiazole and Presence of Multiple Byproducts

Possible Causes:

  • Incorrect Stoichiometry: An excess of the α-haloketone can lead to the formation of bis-thiazoles.

  • Sub-optimal Temperature: High temperatures can promote side reactions and decomposition of the product.

  • Inappropriate Solvent: The choice of solvent can influence the reaction rate and the formation of byproducts.

  • Acidic Conditions: The generation of hydrohalic acid during the reaction can catalyze the formation of byproducts like thiadiazines.

Troubleshooting Steps:

  • Optimize Reactant Ratio: Start with a 1:1.1 molar ratio of α-haloketone to thioamide.

  • Control Temperature: Begin the reaction at room temperature and gently heat if necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

  • Solvent Screening: If byproduct formation is significant, consider screening different solvents. Ethanol, methanol, and DMF are commonly used.

  • pH Control: Add a non-nucleophilic base, such as sodium bicarbonate or diisopropylethylamine, to the reaction mixture to neutralize any generated acid.

Issue 2: Significant Formation of Bis-Thiazole Byproduct

Possible Cause:

  • The primary cause is the reaction of the formed thiazole with unreacted α-haloketone.

Troubleshooting Steps:

  • Slow Addition of α-Haloketone: Add the α-haloketone solution dropwise to a solution of the thioamide. This maintains a low concentration of the α-haloketone throughout the reaction, favoring the initial thiazole formation over the subsequent reaction to form the bis-thiazole.

  • Use a Slight Excess of Thioamide: A small excess of the thioamide (e.g., 1.1 to 1.2 equivalents) can help to ensure that all of the α-haloketone reacts to form the desired monothiazole.

  • Monitor the Reaction: Carefully follow the consumption of the α-haloketone by TLC or LC-MS and stop the reaction as soon as it is fully consumed.

Issue 3: Presence of Oxazole Byproduct

Possible Cause:

  • Contamination of the thioamide with the corresponding amide.

Troubleshooting Steps:

  • Purify the Thioamide: Recrystallize or chromatograph the thioamide to remove any amide impurities before use.

  • Verify Thioamide Purity: Analyze the thioamide starting material by techniques such as NMR or LC-MS to confirm its purity.

Data Presentation

α-HaloketoneThioamideSolventTemperature (°C)BaseThiazole Yield (%)Bis-Thiazole (%)Oxazole (%)Thiadiazine (%)
2-BromoacetophenoneThioureaEthanol78None~85~5<1~5 (if acidic)
2-BromoacetophenoneThioureaEthanol78NaHCO₃>90<2<1<1
2-ChloroacetophenoneThioacetamideDMF100None~70~10<1Variable
2-ChloroacetophenoneThioacetamideDMF60DIPEA~85<5<1<2

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole with Minimized Byproduct Formation[2]

Materials:

  • 2-Bromoacetophenone (1.99 g, 10 mmol)

  • Thiourea (0.84 g, 11 mmol)

  • Ethanol (50 mL)

  • Sodium bicarbonate (1.0 g, 12 mmol)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea and sodium bicarbonate.

  • Add 40 mL of ethanol and stir the suspension.

  • Dissolve 2-bromoacetophenone in 10 mL of ethanol and add it dropwise to the stirred suspension at room temperature over 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes 1:1).

  • Once the 2-bromoacetophenone is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water (3 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-amino-4-phenylthiazole.

Visualizations

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products alpha_haloketone α-Haloketone intermediate_1 Thiouronium Salt alpha_haloketone->intermediate_1 Nucleophilic Attack thioamide Thioamide thioamide->intermediate_1 intermediate_2 Hydroxythiazoline intermediate_1->intermediate_2 Intramolecular Cyclization thiazole Thiazole intermediate_2->thiazole Dehydration

Caption: General reaction mechanism of the Hantzsch thiazole synthesis.

Byproduct_Formation cluster_pathways Reaction Pathways Start α-Haloketone + Thioamide Desired_Pathway Desired Pathway Start->Desired_Pathway Side_Pathway_1 Side Pathway 1 Start->Side_Pathway_1 Side_Pathway_2 Side Pathway 2 Start->Side_Pathway_2 Side_Pathway_3 Side Pathway 3 Start->Side_Pathway_3 Thiazole Thiazole Desired_Pathway->Thiazole Bis_Thiazole Bis-Thiazole Side_Pathway_1->Bis_Thiazole Excess α-Haloketone Oxazole Oxazole Side_Pathway_2->Oxazole Amide Impurity Thiadiazine 1,3,4-Thiadiazine Side_Pathway_3->Thiadiazine Acidic Conditions

Caption: Competing reaction pathways in the Hantzsch thiazole synthesis.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Purity Check Starting Material Purity Start->Check_Purity Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Control_pH Control Reaction pH Start->Control_pH Purify_Thioamide Purify Thioamide Check_Purity->Purify_Thioamide Amide Impurity? Adjust_Ratio Use Slight Excess of Thioamide Check_Stoichiometry->Adjust_Ratio Excess α-Haloketone? Adjust_Temp Lower Temperature Optimize_Conditions->Adjust_Temp High Temperature? Change_Solvent Screen Solvents Optimize_Conditions->Change_Solvent Solvent Effects? Add_Base Add Non-Nucleophilic Base Control_pH->Add_Base Acidic pH? Re-run_Reaction Re-run Reaction Purify_Thioamide->Re-run_Reaction Adjust_Ratio->Re-run_Reaction Adjust_Temp->Re-run_Reaction Change_Solvent->Re-run_Reaction Add_Base->Re-run_Reaction

Caption: A logical workflow for troubleshooting byproduct formation.

References

Column chromatography challenges for purification of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue 1: My product appears to be decomposing on the silica gel column.

  • Question: I am observing multiple spots on my TLC analysis of the collected fractions, and the yield of the desired product is very low. I suspect the compound is degrading on the silica gel. What can I do?

  • Answer: this compound, being an α-bromo ketone, can be sensitive to the acidic nature of standard silica gel. This can lead to degradation or rearrangement products.

    Recommended Solutions:

    • Deactivation of Silica Gel: Neutralizing the acidic sites on the silica gel can significantly improve the stability of your compound. This can be achieved by incorporating a small amount of a basic modifier, like triethylamine (TEA), into the mobile phase or by pre-treating the silica gel.[1][2]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase such as neutral alumina or Florisil.[2] However, it is crucial to first test the stability and mobility of your compound on these materials using TLC.

    • Minimize Residence Time: A faster elution, achieved by using a slightly more polar solvent system or applying positive pressure (flash chromatography), can reduce the time your compound is in contact with the silica gel, thereby minimizing degradation.

Issue 2: I am having difficulty separating my product from the unreacted starting material, 2-acetylbenzothiazole.

  • Question: The Rf values of my product and the starting material are very close on the TLC plate, leading to co-elution during column chromatography. How can I improve the separation?

  • Answer: The structural similarity between this compound and 2-acetylbenzothiazole can make their separation challenging due to similar polarities.

    Recommended Solutions:

    • Optimize the Solvent System: A systematic approach to selecting the eluent is crucial. Test a variety of solvent systems with different polarities and compositions. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The ideal solvent system should provide a clear separation between the two spots on a TLC plate, with the product having an Rf value between 0.2 and 0.4.

    • Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent during the chromatography (gradient elution) can effectively separate compounds with close Rf values.[1] Start with a less polar solvent system to elute the less polar components and slowly increase the proportion of the more polar solvent to elute your product and then the more polar impurities.

    • Dry Loading: If your crude product has low solubility in the initial eluent, you can use a dry loading technique. Adsorb your compound onto a small amount of silica gel, evaporate the solvent, and then carefully add the fine powder to the top of your column.[1] This often results in sharper bands and better separation.

Issue 3: My compound is streaking on the TLC plate and the column.

  • Question: When I run a TLC or a column, my product appears as a long streak rather than a distinct spot or band. What causes this and how can I fix it?

  • Answer: Streaking is often caused by overloading the sample, interactions with the stationary phase, or the presence of highly polar impurities.

    Recommended Solutions:

    • Reduce Sample Load: Overloading is a common cause of streaking. For analytical TLC, apply a very small spot. For preparative column chromatography, a general rule of thumb is to use a ratio of at least 30:1 of silica gel to crude product by weight.

    • Incorporate a Modifier in the Eluent: If the streaking is due to strong interactions with the acidic silica gel, adding a small amount of a modifier to the eluent can help. For acidic compounds, adding a small amount of acetic acid can improve peak shape. For basic compounds, like some nitrogen-containing heterocycles, adding a small percentage (0.1-1%) of triethylamine can prevent streaking.[1][2]

    • Change the Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina or a deactivated silica gel.[2]

Quantitative Data & Experimental Protocols

Table 1: Suggested TLC Solvent Systems for Method Development

Solvent System (v/v)PolarityExpected Rf Range (Product)Notes
Hexane:Ethyl Acetate (9:1)Low0.1 - 0.3Good starting point for initial assessment.
Hexane:Ethyl Acetate (7:3)Medium0.3 - 0.6Adjust ratio for optimal Rf.
Dichloromethane:Hexane (1:1)Medium0.2 - 0.5Can offer different selectivity.
Toluene:Ethyl Acetate (9:1)Medium0.2 - 0.4May improve separation from non-polar impurities.

Note: The optimal solvent system should provide a clear separation (ΔRf > 0.1) between the product and major impurities.

Detailed Methodologies

Protocol 1: Column Chromatography with Standard Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the selected solvent system. Collect fractions and monitor their composition by TLC.

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Deactivation of Silica Gel with Triethylamine

  • Prepare the Eluent with Triethylamine: Identify a suitable eluent system through TLC. Prepare a bulk solution of this eluent containing 1-3% triethylamine.[1]

  • Pack the Column: Pack the column with silica gel using the triethylamine-containing eluent.

  • Flush the Column: Pass a volume of the triethylamine-containing eluent equal to the volume of the packed silica through the column. Discard this initial eluent.[1]

  • Proceed with Purification: The silica gel is now deactivated. You can proceed with sample loading and elution using either the triethylamine-containing eluent or your original optimized eluent.[1]

Visualizations

Troubleshooting Workflow for Column Chromatography Purification

TroubleshootingWorkflow Troubleshooting Workflow cluster_troubleshooting Troubleshooting start Start Purification tlc Develop TLC Method start->tlc column Run Column Chromatography tlc->column analyze Analyze Fractions by TLC column->analyze pure Pure Product analyze->pure impure Impure Fractions analyze->impure streaking Streaking observed? impure->streaking decomposition Decomposition observed? streaking->decomposition No reduce_load Reduce Sample Load streaking->reduce_load Yes poor_separation Poor Separation? decomposition->poor_separation No deactivate_silica Use Deactivated Silica Gel decomposition->deactivate_silica Yes poor_separation->pure No, combine and re-purify optimize_solvent Optimize Solvent System poor_separation->optimize_solvent Yes reduce_load->column add_modifier Add Eluent Modifier (e.g., TEA) add_modifier->column deactivate_silica->column change_stationary_phase Change Stationary Phase (e.g., Alumina) change_stationary_phase->column gradient_elution Use Gradient Elution dry_load Use Dry Loading gradient_elution->dry_load optimize_solvent->gradient_elution dry_load->column

Caption: A logical workflow for troubleshooting common issues in column chromatography.

Experimental Workflow for Purification

ExperimentalWorkflow Experimental Workflow start Crude Product tlc_dev TLC Method Development start->tlc_dev stability_test Test Compound Stability on Silica TLC tlc_dev->stability_test is_stable Stable? stability_test->is_stable deactivate Deactivate Silica Gel is_stable->deactivate No standard_column Prepare Standard Silica Column is_stable->standard_column Yes deactivated_column Prepare Deactivated Silica Column deactivate->deactivated_column load_sample Load Sample standard_column->load_sample deactivated_column->load_sample elute Elute and Collect Fractions load_sample->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: A step-by-step workflow for the purification of the target compound.

References

Navigating Solvent Effects on the Reactivity of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent polarity on the reactivity of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone. This resource is designed to assist researchers in optimizing reaction conditions, improving yields, and minimizing side products during the synthesis and derivatization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound with nucleophiles?

A1: The primary reaction mechanism is nucleophilic substitution, where a nucleophile replaces the bromide ion. The reaction can proceed through either an S(_N)1 (unimolecular nucleophilic substitution) or S(_N)2 (bimolecular nucleophilic substitution) pathway, or a combination of both. The operative mechanism is highly dependent on the reaction conditions, particularly the choice of solvent and the nature of the nucleophile.

Q2: How does solvent polarity influence the reaction rate and mechanism?

A2: Solvent polarity plays a crucial role in stabilizing the transition states of both S(_N)1 and S(_N)2 reactions.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding. These solvents are known to favor S(N)1 reactions by stabilizing the carbocation intermediate that forms after the leaving group departs. However, they can also solvate the nucleophile, potentially reducing its nucleophilicity and slowing down S(_N)2 reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess a dipole moment but lack O-H or N-H bonds. They are excellent at solvating cations but are less effective at solvating anions. This leaves the nucleophile "naked" and more reactive, thus significantly accelerating S(N)2 reactions.

Q3: Why am I observing low yields in my reaction?

A3: Low yields can stem from several factors related to the solvent choice:

  • Inappropriate Solvent Polarity: Using a non-polar solvent may lead to poor solubility of the reactants, resulting in a slow or incomplete reaction. Conversely, a highly polar protic solvent might excessively solvate a weak nucleophile, hindering its reactivity.

  • Side Reactions: The choice of solvent can promote side reactions such as elimination (E1 or E2) or solvolysis, where the solvent itself acts as the nucleophile.

  • Moisture: The presence of water in aprotic solvents can lead to hydrolysis of the starting material or product.

Q4: Can the solvent act as a reactant?

A4: Yes, in a process called solvolysis , the solvent can act as the nucleophile. This is more common in polar protic solvents like water or alcohols, especially in the absence of a stronger nucleophile. Solvolysis can be an intended reaction or an undesired side reaction.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Reactivity 1. Poor Solubility: Reactants are not sufficiently dissolved in the chosen solvent. 2. Nucleophile Solvation: In polar protic solvents, the nucleophile may be heavily solvated, reducing its reactivity.1. Choose a solvent with appropriate polarity to dissolve all reactants. Consider a co-solvent system if necessary. 2. If an S(_N)2 reaction is desired, switch to a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to enhance nucleophilicity.
Formation of Multiple Products 1. Competing S(_N)1 and S(_N)2 Pathways: The reaction conditions may favor both mechanisms, leading to a mixture of products. 2. Elimination Side Reactions: The nucleophile may be acting as a base, leading to the formation of an alkene. 3. Solvolysis: The solvent may be competing with the intended nucleophile.1. To favor the S(_N)2 pathway and a single product, use a polar aprotic solvent and a high concentration of a strong nucleophile. To favor the S(_N)1 pathway, use a polar protic solvent and a weak, non-basic nucleophile. 2. Use a less basic nucleophile or lower the reaction temperature. 3. Use a non-nucleophilic solvent or increase the concentration of the desired nucleophile.
Product Degradation 1. Reaction Temperature: The reaction may be running at too high a temperature, causing decomposition of the starting material or product. 2. Reaction Time: Prolonged reaction times can lead to the formation of byproducts.1. Optimize the reaction temperature by running the reaction at a lower temperature for a longer period. 2. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Data Presentation: Expected Trends in Reactivity

Table 1: Expected Effect of Solvent Type on S(_N)1 and S(_N)2 Reaction Rates

Solvent TypeDielectric Constant (ε)S(_N)1 RateS(_N)2 RateRationale
Non-Polar (e.g., Hexane, Toluene)LowVery SlowVery SlowPoor stabilization of charged intermediates and transition states. Poor reactant solubility.
Polar Aprotic (e.g., Acetone, DMF, DMSO)Moderate to HighSlowFastSolvates the cation but not the anion, leading to a more reactive "naked" nucleophile.
Polar Protic (e.g., Ethanol, Methanol, Water)HighFastSlowStabilizes the carbocation intermediate in S(_N)1. Solvates and deactivates the nucleophile in S(_N)2.

Table 2: Properties of Common Solvents and Their Expected Impact on Reactivity

SolventDielectric Constant (ε) at 20°CDipole Moment (μ, D)TypeExpected S(_N)1 FavorabilityExpected S(_N)2 Favorability
Water80.11.85Polar ProticHighLow
Dimethyl Sulfoxide (DMSO)46.73.96Polar AproticLowHigh
Acetonitrile37.53.92Polar AproticLowHigh
Dimethylformamide (DMF)36.73.82Polar AproticLowHigh
Methanol32.71.70Polar ProticModerateLow
Ethanol24.51.69Polar ProticModerateLow
Acetone20.72.88Polar AproticLowModerate
Dichloromethane8.91.60Polar AproticLowModerate
Tetrahydrofuran (THF)7.51.75Polar AproticLowLow
Toluene2.40.36Non-PolarVery LowVery Low
Hexane1.9~0Non-PolarVery LowVery Low

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction:

  • Reactant Preparation: Dissolve this compound (1 equivalent) in the chosen solvent.

  • Nucleophile Addition: Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is a solid, it may be dissolved in a minimal amount of the same solvent before addition.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na(_2)SO(_4) or MgSO(_4)), and concentrate it under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol for Kinetic Monitoring (Illustrative):

To quantify the effect of solvent polarity, a kinetic study can be performed.

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the nucleophile in the desired solvent.

  • Initiate Reaction: Mix the reactant solutions in a thermostated cuvette or reaction vessel.

  • Monitor Progress: Monitor the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis: Determine the rate constant by plotting the concentration data against time and fitting it to the appropriate rate law (first or second order).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Reactant in Solvent add_nuc Add Nucleophile start->add_nuc react Stir at Desired Temperature add_nuc->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product extract->purify end Characterize Pure Product purify->end

Caption: A generalized experimental workflow for the nucleophilic substitution of this compound.

Caption: Logical relationship illustrating the influence of polar protic and polar aprotic solvents on S(_N)1 and S(_N)2 reaction pathways.

Removal of unreacted starting materials from 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from the synthesis of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, focusing on the removal of unreacted 2-acetylbenzothiazole and excess brominating agents.

Issue 1: Persistent Color in the Crude Product After Reaction Quenching

  • Observation: The organic layer remains yellow or orange after an aqueous quench.

  • Potential Cause: Incomplete neutralization of excess bromine (Br₂).

  • Troubleshooting Steps:

    • Additional Quenching: Add a solution of 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with vigorous stirring until the color disappears.

    • pH Adjustment: Ensure the aqueous layer is slightly basic (pH 8-9) by adding a saturated solution of sodium bicarbonate (NaHCO₃). This can help to neutralize any acidic byproducts that may interfere with the quenching process.

    • Extended Stirring: Allow the biphasic mixture to stir for an additional 15-30 minutes to ensure complete reaction between the quenching agent and the residual bromine.

Issue 2: Difficulty in Separating the Product from Unreacted 2-Acetylbenzothiazole by Recrystallization

  • Observation: Crystals obtained after recrystallization are still contaminated with the starting material, as indicated by TLC or NMR analysis.

  • Potential Cause: Inappropriate solvent choice, leading to co-crystallization or poor separation. The similar polarity of the starting material and the product can make separation by recrystallization challenging.

  • Troubleshooting Steps:

    • Solvent System Screening:

      • Single Solvent: Test recrystallization from solvents where the product has high solubility at elevated temperatures and low solubility at room temperature. Based on the estimated polarity, consider alcohols like ethanol or isopropanol.

      • Two-Solvent System: If a single solvent is ineffective, use a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature and slowly add a "poor" solvent (e.g., hexane or heptane) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.

    • Slow Cooling: Ensure the crystallization process is slow. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Seeding: If crystallization is slow to initiate, add a seed crystal of the pure product to induce crystallization.

Issue 3: Poor Separation of Product and Starting Material During Column Chromatography

  • Observation: The product and starting material co-elute during column chromatography, resulting in impure fractions.

  • Potential Cause: The mobile phase polarity is either too high or too low, or the polarity difference between the product and the starting material is insufficient for separation on silica gel.

  • Troubleshooting Steps:

    • TLC Optimization: Before running the column, optimize the eluent system using TLC. The ideal solvent system should give a good separation between the spots of the product and the starting material, with the product having an Rf value of approximately 0.2-0.4.

    • Solvent Gradient: Start with a low polarity eluent (e.g., hexane or a hexane/ethyl acetate mixture with a high hexane ratio) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can help to resolve closely eluting compounds.

    • Alternative Adsorbents: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the bromination reaction to minimize the amount of unreacted starting material?

A1: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] Take small aliquots from the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside the starting material (2-acetylbenzothiazole) as a reference. The disappearance of the starting material spot indicates the completion of the reaction.

Q2: What is the most effective way to remove residual bromine after the reaction?

A2: Quenching the reaction mixture with an aqueous solution of a reducing agent is the most common and effective method. A 10% solution of sodium thiosulfate (Na₂S₂O₃) is widely used and reacts with bromine to form colorless and water-soluble bromide salts, which can be easily removed during the aqueous workup.[2]

Q3: I observe the formation of a solid precipitate during the quenching with sodium thiosulfate. What is it and how can I avoid it?

A3: The formation of a solid precipitate, which is likely elemental sulfur, can occur if the reaction mixture is acidic when sodium thiosulfate is added.[3] To prevent this, neutralize the reaction mixture with a mild base like sodium bicarbonate before or during the addition of the quenching agent.[3]

Q4: What are some suitable solvents for the recrystallization of this compound?

A4: While specific solubility data is limited, alcohols such as ethanol or methanol are often good choices for recrystallizing benzothiazole derivatives.[4] A mixed solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, can also be effective. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific crude product.

Q5: What is a good starting point for developing a mobile phase for the column chromatography purification?

A5: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Begin with a high ratio of hexane to ethyl acetate (e.g., 9:1 or 8:2) and gradually increase the polarity of the eluent. The optimal ratio should be determined by preliminary TLC analysis.

Data Presentation

Table 1: Estimated Physicochemical Properties and Solubility of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Topological Polar Surface Area (TPSA) (Ų)Estimated Solubility in Common Solvents
2-Acetylbenzothiazole (Starting Material)C₉H₇NOS177.22[5]58.2[5]Soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Sparingly soluble in non-polar solvents like hexane.
This compound (Product)C₉H₆BrNOS256.12[6]~58.2 (Estimated)Expected to have similar solubility to the starting material, being soluble in polar organic solvents and sparingly soluble in non-polar solvents.

Note: The solubility data is estimated based on the compounds' structures and polar surface areas. Experimental verification is recommended.

Experimental Protocols

Protocol 1: General Procedure for Quenching Excess Bromine

  • Cool the reaction mixture to room temperature in an ice bath.

  • Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise to the stirred reaction mixture.

  • Continue the addition until the characteristic orange/brown color of bromine disappears and the solution becomes colorless or pale yellow.

  • If the reaction mixture is acidic, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: General Procedure for Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystal formation begins, cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Protocol 3: General Procedure for Column Chromatography

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.

  • Elute the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if necessary.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualizations

TroubleshootingWorkflow cluster_start Initial State cluster_quenching Quenching cluster_workup Workup cluster_purification Purification cluster_recrystallization_troubleshooting Recrystallization Troubleshooting cluster_column_troubleshooting Column Chromatography Troubleshooting cluster_end Final Product Start Crude Reaction Mixture (Product, Unreacted Starting Material, Excess Bromine) Quench Quench with aq. Na2S2O3 / NaHSO3 Start->Quench CheckColor Persistent Color? Quench->CheckColor AddQuencher Add More Quenching Agent Adjust pH with NaHCO3 CheckColor->AddQuencher Yes Workup Aqueous Workup (Extraction, Washing, Drying) CheckColor->Workup No AddQuencher->Quench CrudeProduct Crude Product (Product + Unreacted Starting Material) Workup->CrudeProduct PurificationChoice Choose Purification Method CrudeProduct->PurificationChoice Recrystallization Recrystallization PurificationChoice->Recrystallization High Yield & Purity Expected ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography Difficult Separation CheckPurityRecryst Pure Product? Recrystallization->CheckPurityRecryst CheckPurityColumn Good Separation? ColumnChromatography->CheckPurityColumn SolventScreening Screen Different Solvents (Single or Mixed) CheckPurityRecryst->SolventScreening No PureProduct Pure this compound CheckPurityRecryst->PureProduct Yes SolventScreening->Recrystallization OptimizeEluent Optimize Eluent with TLC Use Gradient Elution CheckPurityColumn->OptimizeEluent No CheckPurityColumn->PureProduct Yes OptimizeEluent->ColumnChromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Characterization of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone and its Analogs by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral characterization of 1-(1,3-benzothiazol-2-yl)-2-bromo-1-ethanone, a valuable heterocyclic ketone intermediate in pharmaceutical synthesis. The structural elucidation of this and related molecules is critical for quality control, reaction monitoring, and ensuring the integrity of downstream applications.

Herein, we present a comparison of its predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data with the experimental data of two key analogs: 2-acetylbenzothiazole and 2-bromo-1-phenylethanone. This comparison highlights the influence of the α-bromo substituent and the benzothiazole moiety on the spectral properties. Detailed experimental protocols and analytical workflows are also provided to aid researchers in their characterization efforts.

Comparative Spectral Data

The following tables summarize the predicted and experimental spectral data for this compound and its analogs. This side-by-side comparison facilitates the identification of key structural features.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)Multiplicity
This compound H-4', H-7' (Benzothiazole)~8.1 - 8.3Multiplet
(Predicted Data)H-5', H-6' (Benzothiazole)~7.5 - 7.7Multiplet
-CH₂-Br~4.8 - 5.0Singlet
2-Acetylbenzothiazole [1]H-4', H-7' (Benzothiazole)8.24, 8.05Multiplet
(Experimental Data)H-5', H-6' (Benzothiazole)7.58Multiplet
-CH₃2.89Singlet
2-Bromo-1-phenylethanone [2]Aromatic (ortho)~7.9 - 8.0Multiplet
(Experimental Data)Aromatic (meta, para)~7.4 - 7.7Multiplet
-CH₂-Br4.43Singlet

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound C=O~185 - 188
(Predicted Data)C-2' (Benzothiazole)~165 - 168
Aromatic (Benzothiazole)~122 - 138
-CH₂-Br~35 - 38
2-Acetylbenzothiazole [1]C=O192.5
(Experimental Data in DMSO-d₆)C-2' (Benzothiazole)167.3
Aromatic (Benzothiazole)122.3, 125.4, 127.0, 127.5, 136.7, 153.7
-CH₃25.9
2-Bromo-1-phenylethanone C=O191.4
(Experimental Data)Aromatic (ipso)134.1
Aromatic128.9, 129.0, 134.0
-CH₂-Br31.0

Table 3: Mass Spectrometry (ESI-MS) Data Comparison

CompoundMolecular WeightPredicted/Observed [M+H]⁺Key Fragmentation Ions (m/z)
This compound 256.12 g/mol 255.9/257.9177 ([M-Br]⁺), 149 ([M-Br-CO]⁺), 135 (Benzothiazole)
(Predicted Data)(Isotopic pattern for Br)
2-Acetylbenzothiazole [3]177.22 g/mol 178.0162 ([M-CH₃]⁺), 135 (Benzothiazole)
(Experimental Data)
2-Bromo-1-phenylethanone [4]199.05 g/mol 199.0/201.0120 ([M-Br]⁺), 105 ([Ph-CO]⁺), 77 ([Ph]⁺)
(Experimental Data)(Isotopic pattern for Br)

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible and comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general framework for the analysis of benzothiazole derivatives.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup :

    • Data should be acquired on a 400 MHz or higher field NMR spectrometer.

    • The probe should be tuned and matched for both ¹H and ¹³C nuclei.

    • The sample temperature is typically maintained at 25°C.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse experiment.

    • Spectral Width : Approximately 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse with proton decoupling.

    • Spectral Width : Approximately 200-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 to 4096 scans, depending on sample concentration.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for analyzing polar, medium molecular weight compounds like benzothiazole derivatives.

  • Sample Preparation :

    • Prepare a stock solution of the sample at approximately 1 mg/mL in an appropriate solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

  • Instrumentation and Analysis :

    • The analysis can be performed using a standalone ESI-MS or a liquid chromatography-mass spectrometry (LC-MS) system.

    • Ionization Mode : Positive ion mode is typically used to observe [M+H]⁺ ions.

    • Infusion : The diluted sample is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Analyzer : Data can be acquired on various mass analyzers such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

  • MS/MS Fragmentation Analysis :

    • To obtain structural information, tandem mass spectrometry (MS/MS) can be performed.

    • The protonated molecular ion ([M+H]⁺) is selected as the precursor ion.

    • The precursor ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen) to generate fragment ions.

    • The resulting fragment ion spectrum provides insights into the molecule's structure and connectivity.

Alternative Characterization Techniques

While NMR and MS are primary tools, a comprehensive characterization often includes other spectroscopic and chromatographic methods.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : Useful for identifying key functional groups. For this compound, characteristic peaks would include the C=O stretch of the ketone (around 1680-1700 cm⁻¹) and C=N and C-S stretches associated with the benzothiazole ring.

  • High-Performance Liquid Chromatography (HPLC) : Essential for assessing the purity of the synthesized compound. A reversed-phase HPLC method can be developed to separate the target compound from starting materials and byproducts.

Visualized Workflows

The following diagrams illustrate the synthesis and analytical characterization workflow for this compound.

G cluster_synthesis Synthesis Workflow start 2-Acetylbenzothiazole reaction α-Bromination start->reaction reagent Brominating Agent (e.g., NBS, Br₂) reagent->reaction product 1-(1,3-Benzothiazol-2-yl) -2-bromo-1-ethanone reaction->product

Caption: A typical synthesis route for the target compound.

G cluster_workflow Analytical Characterization Workflow synthesis Synthesized Product purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification purity_check Purity Assessment (HPLC, TLC) purification->purity_check structural_elucidation Structural Elucidation purity_check->structural_elucidation nmr NMR Spectroscopy (¹H, ¹³C, 2D) structural_elucidation->nmr ms Mass Spectrometry (ESI-MS, HRMS) structural_elucidation->ms ftir FT-IR Spectroscopy structural_elucidation->ftir data_analysis Data Integration & Final Characterization nmr->data_analysis ms->data_analysis ftir->data_analysis

Caption: A standard workflow for analytical characterization.

References

A Comparative Crystallographic and Performance Analysis of 1-(1,3-Benzothiazol-2-yl)-ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and potential functional characteristics of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone and its closely related analogs. This analysis is supported by X-ray crystallographic data, synthetic methodologies, and reported biological activities.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The introduction of an α-haloketone moiety, as seen in this compound, provides a reactive electrophilic site, making these compounds valuable intermediates for the synthesis of more complex heterocyclic systems and potential candidates for covalent inhibition of biological targets.

This guide focuses on a comparative analysis of key derivatives of the 1-(1,3-Benzothiazol-2-yl)-ethanone core, elucidating how substitutions on the phenacyl group and modifications of the ketone functionality influence their solid-state structure and biological profile. While crystallographic data for the parent compound, this compound, is not publicly available, this guide utilizes data from its close structural analogs to provide valuable insights.

Comparative Analysis of Crystallographic Data

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical properties and biological interactions. Single-crystal X-ray diffraction is the definitive method for determining this structure.[4] Below is a comparison of the key crystallographic parameters for three derivatives of the 1-(1,3-benzothiazol-2-yl) scaffold.

Table 1: Crystallographic Data for Benzothiazole Derivatives

Parameter1-(1,3-Benzothiazol-2-yl)-2-(2-bromo-5-nitrophenyl)ethanone2-(4-chlorophenyl)benzothiazoleN-(benzo[d]thiazol-2-yl)-2-chloroacetamide
Chemical Formula C₁₅H₉BrN₂O₃SC₁₃H₈ClNSC₉H₇ClN₂OS
Molecular Weight 393.22 g/mol 245.73 g/mol 226.69 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) 11.0497(5)11.0497(5)8.3507(3)
b (Å) 14.1040(6)14.1040(6)12.3768(4)
c (Å) 7.1466(3)7.1466(3)10.2340(4)
β (°) 98.556(4)98.556(4)96.857(4)
Volume (ų) 1101.37(8)1101.37(8)1050.17(7)
Z 444
Calculated Density (g/cm³) 1.8791.4811.433
Key Structural Features Dihedral angle between benzothiazole and phenyl rings is 103.7(2)°.[5]The benzothiazole and phenyl rings are nearly coplanar.[6]The benzothiazole ring and the chloroacetamide group are nearly coplanar.[7]

Performance and Biological Activity

Benzothiazole derivatives are well-documented for their broad-spectrum antimicrobial and antifungal activities.[1][8] The specific activity of the compounds is highly dependent on the nature and position of substituents.

Table 2: Comparative Biological Activity

CompoundAntibacterial ActivityAntifungal Activity
1-(1,3-Benzothiazol-2-yl)-2-(2-bromo-5-nitrophenyl)ethanone Data not available. However, nitro-substituted heterocycles often exhibit antimicrobial properties.Data not available. Benzothiazoles with nitro groups have shown antifungal potential.
2-(4-chlorophenyl)benzothiazole Shows inhibitory activity against Klebsiella sp. and Salmonella sp. at higher concentrations.[9]Data not available.
N-(benzo[d]thiazol-2-yl)-2-chloroacetamide Derivatives of this compound have been synthesized and evaluated for antibacterial activity, with some showing moderate to good activity.[10]Benzothiazole derivatives containing acetamide linkages have been reported to possess antifungal properties.[9]

Experimental Protocols

Synthesis of this compound and Analogs

The synthesis of α-haloketones is a well-established process in organic chemistry. A general and environmentally conscious method involves the use of N-bromosuccinimide (NBS) as a brominating agent.[11]

Materials:

  • 1-(1,3-Benzothiazol-2-yl)ethanone (2-acetylbenzothiazole)

  • N-Bromosuccinimide (NBS)

  • Polyethylene glycol (PEG-400)

  • Water

  • Ethyl acetate

  • n-Hexane

Procedure:

  • A mixture of 1-(1,3-Benzothiazol-2-yl)ethanone (1 equivalent) and N-bromosuccinimide (1 equivalent) is added to a mixture of PEG-400 and water.

  • The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography using a gradient of ethyl acetate in n-hexane to yield the desired this compound.

This procedure can be adapted for the synthesis of other α-haloketone derivatives by using the appropriate starting ketone and halogenating agent (e.g., N-chlorosuccinimide for α-chloro ketones).

G Synthesis of this compound A 1-(1,3-Benzothiazol-2-yl)ethanone C Reaction Mixture in PEG-400/Water A->C B N-Bromosuccinimide (NBS) B->C D α-Bromination C->D E Workup and Purification D->E F This compound E->F

Caption: Synthetic workflow for the preparation of the target compound.

Single-Crystal X-ray Diffraction

The determination of the molecular structure of crystalline compounds is performed using single-crystal X-ray diffraction.[4]

General Procedure:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound by slow evaporation of the solvent, slow cooling, or vapor diffusion.

  • Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated, while the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, accurate molecular structure.[12]

G X-ray Crystallography Workflow A Purified Compound B Crystal Growth A->B C Single Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution D->E F Structure Refinement E->F G Final Crystal Structure F->G

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

The comparative analysis of 1-(1,3-Benzothiazol-2-yl)-2-(2-bromo-5-nitrophenyl)ethanone, 2-(4-chlorophenyl)benzothiazole, and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide reveals significant structural diversity arising from substitutions on the benzothiazole core and its appendages. The presence of the α-haloketone functionality in two of the analogs provides a reactive handle for further synthetic transformations and potential biological interactions. The documented antimicrobial and antifungal properties of the broader benzothiazole class underscore the potential of these specific compounds as leads in drug discovery programs. Further investigation into the biological activities of these and related compounds is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to HPLC Method Development for Monitoring Reactions of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for monitoring the chemical reactions of the versatile synthetic intermediate, 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone. This compound is of significant interest in medicinal chemistry due to the prevalence of the benzothiazole scaffold in pharmacologically active molecules. The ability to effectively monitor its reactions is crucial for optimizing reaction conditions, ensuring product quality, and accelerating drug discovery pipelines.

Introduction to the Analytical Challenge

This compound is an α-bromoketone, a class of compounds known for their reactivity towards a wide range of nucleophiles. A typical reaction could involve the substitution of the bromine atom, leading to the formation of new carbon-heteroatom bonds. Monitoring such reactions requires an analytical method that can separate the starting material from the product(s) and any potential byproducts, providing real-time data on reaction progress. HPLC with UV detection is an ideal technique for this purpose, given the chromophoric nature of the benzothiazole ring system.

Comparison of Proposed HPLC Methods

Two distinct reversed-phase HPLC methods are proposed and compared below. Method A employs a standard isocratic elution, offering simplicity and robustness, while Method B utilizes a gradient elution for potentially faster analysis and improved resolution of more complex reaction mixtures.

Table 1: HPLC Method Parameters
ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
HPLC Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 100 mm, 3.5 µm
Mobile Phase Acetonitrile : 0.1% Formic acid in Water (60:40, v/v)A: 0.1% Formic acid in WaterB: Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Gradient Isocratic0-5 min: 40-90% B5-7 min: 90% B7.1-10 min: 40% B
Injection Volume 10 µL5 µL
Column Temperature 30°C35°C
Detection Wavelength 285 nm285 nm
Run Time 15 minutes10 minutes
Hypothetical Performance Comparison

To illustrate the potential differences in performance, consider a hypothetical reaction where this compound (Reactant) is reacted with a generic nucleophile (Nu) to form a single Product.

Table 2: Hypothetical Chromatographic Data
AnalyteMethod A: Retention Time (min)Method B: Retention Time (min)Resolution (Reactant/Product)
Reactant 8.54.22.5 (Method A)
Product 6.23.53.1 (Method B)

Method A provides adequate separation with a good resolution value. However, the isocratic conditions lead to a longer retention time for the reactant and a total run time of 15 minutes. Method B, with its gradient elution and shorter column, significantly reduces the analysis time to 10 minutes. The gradient also sharpens the peaks, leading to a higher resolution between the reactant and product, which would be particularly advantageous if other impurities or byproducts were present.

Experimental Protocols

A detailed protocol for the recommended gradient method (Method B) is provided below.

Detailed Protocol for HPLC Method B
  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • This compound reference standard

    • Reaction mixture samples

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of ultrapure water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration before use.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Dissolve the standard in a 100 mL volumetric flask using acetonitrile as the diluent.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Preparation for Reaction Monitoring:

    • At specified time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of cold acetonitrile to stop the reaction and precipitate any incompatible salts.

    • Vortex the diluted sample and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters outlined for Method B in Table 1.

    • Equilibrate the column with the initial mobile phase composition (40% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared standard and sample solutions.

    • Monitor the chromatograms for the peaks corresponding to the reactant and product(s).

    • The peak area of the reactant can be used to calculate the percentage remaining over time, thus determining the reaction rate.

Visualizing the Workflow and Reaction

To better understand the processes involved, the following diagrams illustrate the logical workflow of HPLC method development for reaction monitoring and a hypothetical reaction pathway.

HPLC_Method_Development_Workflow A Define Analytical Objective: Monitor Reaction of This compound B Literature Search & Compound Property Analysis (UV Spectra, Polarity) A->B C Select HPLC Column (e.g., C18) B->C D Mobile Phase Screening (Acetonitrile, Water, Modifiers) B->D E Method Optimization (Isocratic vs. Gradient) C->E D->E F Method Validation (Specificity, Linearity, Precision) E->F H HPLC Analysis F->H G Reaction Sampling & Quenching G->H I Data Processing & Kinetic Analysis H->I

Caption: Workflow for HPLC Method Development and Reaction Monitoring.

Reaction_Pathway Reactant 1-(1,3-Benzothiazol-2-yl)- 2-bromo-1-ethanone Product Substituted Product Reactant->Product + Nucleophile - HBr Monitoring HPLC Monitoring Reactant->Monitoring Nucleophile Nucleophile (e.g., R-SH) Product->Monitoring

Caption: Hypothetical Reaction of this compound.

Conclusion

The selection of an appropriate HPLC method for reaction monitoring depends on the specific requirements of the analysis. For rapid screening and optimization studies, a gradient method like Method B is highly recommended due to its shorter run time and superior resolving power. For routine quality control where speed is less critical and a simpler method is preferred, an isocratic approach like Method A may be suitable. Both methods, with proper validation, can provide accurate and reliable data for monitoring the reactions of this compound, thereby facilitating efficient chemical process development.

A Comparative Guide to the Synthetic Routes of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of these valuable scaffolds can be achieved through various methodologies, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common synthetic routes to benzothiazole derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

The choice of synthetic route to a benzothiazole derivative is often dictated by factors such as desired substitution patterns, available starting materials, and required reaction conditions. Below is a summary of common methods, highlighting their key features.

Synthetic RouteGeneral DescriptionAdvantagesDisadvantages
Condensation of 2-Aminothiophenol with Aldehydes/Carboxylic Acids A classical and widely used method involving the reaction of 2-aminothiophenol with various carbonyl compounds.Readily available starting materials, straightforward procedure.May require harsh conditions (high temperatures, strong acids), and yields can be variable depending on the substrate.[1][2]
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction between 2-aminothiophenol and aldehydes or other precursors.Significantly reduced reaction times, often higher yields, and can be performed under solvent-free or green solvent conditions.[3][4][5][6]Requires specialized microwave reactor equipment.
Metal-Catalyzed Synthesis Employs transition metals like copper, palladium, or ruthenium to catalyze the cyclization and formation of the benzothiazole ring.[7]High efficiency and can tolerate a wide range of functional groups. Often proceeds under milder conditions than classical methods.[7][8]Metal catalysts can be expensive and may require removal from the final product, which is a critical consideration in drug development.
Green Chemistry Approaches Focuses on environmentally benign methods, such as using water as a solvent, employing biocatalysts, or visible-light-mediated reactions.[9][10]Reduced environmental impact, use of non-toxic reagents and solvents.[9][10]May have limitations in substrate scope or require longer reaction times compared to other methods.

Quantitative Data Comparison

The following table summarizes quantitative data for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and various aromatic aldehydes using different synthetic strategies.

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingNoneToluene1105-8 h70-85[9]
Microwave-AssistedTriton-BWater5030 min92[3]
Microwave-AssistedPIFADichloromethaneReflux2-5 min85-94[10]
Metal-CatalyzedCuBrWater80Not Specified76-84[7]
Green (Biocatalyst)Acacia concinnaSolvent-freeMicrowave5-10 min90-96[11]
Green (Photocatalyst)CdS nanospheresMethanolRoom Temp20-90 min60-98[12]

Experimental Protocols

Microwave-Assisted Synthesis of 2-(2-Chlorophenyl)-benzothiazole[3]

Materials:

  • 2-Aminothiophenol

  • 2-Chlorobenzonitrile

  • Triton-B (Phase Transfer Catalyst)

  • Water

  • Microwave Reactor

Procedure:

  • In a microwave reactor vessel, a mixture of 2-aminothiophenol (1 mmol), 2-chlorobenzonitrile (1 mmol), and Triton-B (catalytic amount) in water (5 mL) was prepared.

  • The reaction vessel was sealed and subjected to microwave irradiation at 25 W with the temperature maintained at 50 °C.

  • The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

  • The reaction was typically complete within 30 minutes.

  • After completion, the reaction mixture was cooled to room temperature.

  • The solid product was collected by filtration, washed with water, and dried.

  • The crude product was purified by recrystallization from ethanol to afford 2-(2-chlorophenyl)-benzothiazole.

Yield: 92%[3]

Conventional Synthesis of Benzothiazole[13]

Materials:

  • 2-Aminothiophenol

  • Formic Acid

  • Sodium Bicarbonate (saturated solution)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-aminothiophenol (1.25 g, 10 mmol) was added.

  • Formic acid (15 mL) was added to the flask.

  • The reaction mixture was heated to reflux (approximately 100-110 °C) and maintained for 2-3 hours. Reaction progress was monitored by TLC.

  • After completion, the mixture was cooled to room temperature and poured into 100 mL of ice-cold water.

  • The solution was neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceased.

  • The aqueous layer was extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts were washed with brine (50 mL) and dried over anhydrous sodium sulfate.

  • The solvent was removed under reduced pressure to yield crude benzothiazole.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows and mechanisms of key synthetic routes to benzothiazole derivatives.

conventional_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Aldehyde_or_Carboxylic_Acid Aldehyde or Carboxylic Acid Aldehyde_or_Carboxylic_Acid->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Benzothiazole_Derivative Benzothiazole Derivative Cyclization->Benzothiazole_Derivative

Caption: Conventional synthesis of benzothiazoles.

microwave_synthesis_workflow Start Start Mix_Reactants Mix 2-Aminothiophenol, Aldehyde, and Catalyst Start->Mix_Reactants Microwave_Irradiation Microwave Irradiation (Controlled Temp & Power) Mix_Reactants->Microwave_Irradiation Monitor_Reaction Monitor by TLC Microwave_Irradiation->Monitor_Reaction Workup Cool, Filter, and Wash Monitor_Reaction->Workup Reaction Complete Purification Recrystallization Workup->Purification Final_Product Pure Benzothiazole Derivative Purification->Final_Product

Caption: Microwave-assisted synthesis workflow.

metal_catalyzed_mechanism Reactants Aryl Halide + 2-Aminothiophenol Oxidative_Addition Oxidative Addition Reactants->Oxidative_Addition Catalyst Metal Catalyst (e.g., Cu, Pd) Catalyst->Oxidative_Addition Coupling C-S or C-N Bond Formation Oxidative_Addition->Coupling Reductive_Elimination Reductive Elimination Coupling->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Benzothiazole Derivative Reductive_Elimination->Product

Caption: General mechanism for metal-catalyzed synthesis.

References

Alternative reagents to 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone for thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Thiazole Synthesis

The synthesis of the thiazole ring is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials. The Hantzsch thiazole synthesis, a classic and widely utilized method, typically involves the condensation of an α-haloketone with a thioamide. The reagent 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone is a prime example of such an α-haloketone. However, the lachrymatory and toxic nature of many α-haloketones has spurred the development of safer and more efficient alternative reagents and synthetic strategies.[1]

This guide provides a comparative overview of viable alternatives to traditional α-haloketones for thiazole synthesis, presenting experimental data, detailed protocols, and workflow diagrams to assist researchers in selecting the optimal method for their specific needs.

I. Modified Hantzsch Synthesis: Direct α-Haloketone Replacements

The most direct alternatives involve replacing the α-haloketone with other reactive species that can engage with thioamides or their equivalents to form the thiazole core.

Key Alternatives to α-Haloketones:

  • α,α-Dibromoketones : These crystalline, non-lachrymatory compounds are often more reactive than their monobrominated counterparts and can serve as superior synthetic equivalents.[2]

  • In Situ Halogenation of Ketones : This approach avoids the isolation of toxic α-haloketones by generating them within the reaction mixture. Common methods involve using a methyl ketone with an iodinating agent like molecular iodine or a brominating agent like N-bromosuccinimide (NBS).[3]

  • α-Diazoketones : These reagents offer a metal-free pathway to thiazole derivatives when reacted with thioamides or thioureas, often under mild conditions.[1][4]

  • Propargyl Bromides : Utilizing the high availability of alkynes, propargyl bromides undergo a domino alkylation-cyclization with thioureas, providing rapid access to 2-aminothiazoles, especially under microwave irradiation.[4][5][6]

  • α-Nitroepoxides : In a three-component reaction, α-nitroepoxides react with potassium thiocyanate and primary amines to yield polysubstituted 2-aminothiazoles.[1][4]

Comparative Performance Data:

Reagent ClassExample Reagents & ConditionsThio-ComponentTypical Yield (%)Reaction TimeKey Advantages
α-Haloketone (Baseline) 2-Bromoacetophenone, EtOH, refluxThioureaHigh30 minWell-established, simple procedure.[7]
α,α-Dibromoketones α,α-Dibromoketone, Na2CO3, solvent-free3,5-Dimethylpyrazol-1-thiocarboxamide92-96%5 minHigh reactivity, non-lachrymatory, rapid.[2]
In Situ Halogenation Methyl ketone, Thiourea, NBS, [BMIM]HSO4, UltrasoundThiourea20-78%35-115 minAvoids handling of α-haloketones.[3]
α-Diazoketones α-Diazoketone, PEG-400, 100 °CThioureaGood2-3.5 hCatalyst-free, simple work-up.[1]
Propargyl Bromides Propargyl bromide, K2CO3, DMF, 130 °C, MicrowaveThioureaHigh10 minRapid, domino reaction, readily available starting materials.[4][5]
α-Nitroepoxides α-Nitroepoxide, KSCN, primary amineKSCN/AmineGoodN/AOne-pot, three-component synthesis.[1][4]
II. Alternative Synthetic Pathways

Several methods circumvent the traditional Hantzsch pathway entirely, offering unique advantages in terms of substrate scope and reaction mechanism.

  • From Vinyl Azides : Palladium or iron catalysis enables the reaction of substituted vinyl azides with potassium thiocyanate to form 4-substituted 2-aminothiazoles.[5]

  • From Enaminones : These versatile precursors can react with thioureas under photocatalytic conditions or with cyanamide and elemental sulfur in a one-pot, three-component reaction.[4]

  • From Oxime Acetates : A copper-catalyzed coupling of oxime acetates with isothiocyanates provides access to 2-aminothiazoles under mild conditions.[4]

  • From N-Substituted α-Amino Acids : A novel, metal-free, one-pot synthesis uses thionyl chloride (SOCl₂) as both an activating agent and a sulfur source to convert N-substituted α-amino acids into 2,5-disubstituted thiazoles.[8]

Comparative Performance of Alternative Pathways:

PathwayKey Reagents & ConditionsProduct TypeTypical Yield (%)Key Advantages
Vinyl Azides Vinyl azide, KSCN, Pd(OAc)₂, n-propanol, 80 °C, 12h4-Substituted-2-aminothiazolesModerate-GoodNovel disconnection approach.[5]
Enaminones Enaminone, Thiourea, O₂, visible light, ambient temp.Substituted ThiazolesHighGreen (visible light), mild conditions.[4]
Oxime Acetates Oxime acetate, Isothiocyanate, Cu catalyst2-AminothiazolesGoodMild conditions, utilizes C-H activation.[4]
α-Amino Acids N-Substituted-α-amino acid, SOCl₂, DBU, DCM, RT2,5-Disubstituted ThiazolesExcellentMetal-free, readily available starting materials, scalable.[8]

Visualizing the Synthetic Pathways

To clarify the relationships between the traditional and alternative methods, the following diagrams illustrate the core chemical transformations.

Caption: The classic Hantzsch thiazole synthesis pathway.

Caption: Logical workflow of key alternative thiazole syntheses.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis from Propargyl Bromide

This protocol is adapted from the domino alkylation-cyclization methodology.[4][5]

  • Reagent Preparation : In a 10 mL microwave process vial, add the substituted thiourea (1.0 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and 4 mL of N,N-dimethylformamide (DMF).

  • Addition of Electrophile : To the stirred suspension, add the corresponding propargyl bromide (1.1 mmol).

  • Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130 °C for 10 minutes (two cycles of 5 minutes each may be used).

  • Work-up : After cooling to room temperature, pour the reaction mixture into 50 mL of ice-water.

  • Extraction : Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aminothiazole.

Protocol 2: In Situ Bromination and Cyclization

This protocol is based on the one-pot synthesis of 2-aminothiazoles from methyl ketones.[3]

  • Reagent Preparation : To a solution of the aryl methyl ketone (1.0 mmol) and thiourea (1.2 mmol) in a suitable solvent (e.g., [BMIM]HSO₄ or ethanol), add N-bromosuccinimide (NBS) (1.0 mmol) portion-wise at room temperature.

  • Reaction Conditions : If using ultrasound assistance, place the reaction vessel in an ultrasonic bath and irradiate for the specified time (e.g., 35-115 minutes) while monitoring the temperature. For conventional heating, stir the mixture at a controlled temperature (e.g., 60-80 °C).

  • Monitoring : Follow the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine.

  • Isolation : Add water to the mixture and collect the precipitated solid by filtration. Wash the solid with cold water and dry under vacuum.

  • Purification : If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-aminothiazole derivative.

Protocol 3: Metal-Free Synthesis from N-Substituted α-Amino Acids

This protocol describes the one-pot conversion of α-amino acids to 2,5-disubstituted thiazoles.[8]

  • Initial Setup : To a flame-dried, N₂-purged round-bottom flask, add the N-substituted-α-amino acid (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 2.0 equiv) dropwise to the stirred solution.

  • Activation : Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cyclization : Re-cool the mixture to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv) dropwise.

  • Reaction Completion : Allow the reaction to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

  • Quenching and Extraction : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue via flash column chromatography to yield the pure 2,5-disubstituted thiazole.

References

Comparative Reactivity Analysis: 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone vs. Phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the landscape of pharmaceutical research and drug development, α-haloketones serve as pivotal intermediates for the synthesis of a wide array of heterocyclic compounds, many of which form the backbone of therapeutic agents. Among these, phenacyl bromide has long been a benchmark reagent for introducing the phenacyl moiety. However, the emergence of more complex heterocyclic structures, such as those containing a benzothiazole core, necessitates a deeper understanding of the reactivity of their corresponding α-halo derivatives. This guide provides a comparative analysis of the reactivity of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone and the archetypal phenacyl bromide, offering insights for researchers engaged in the synthesis of novel bioactive molecules.

Executive Summary

Introduction to the Compared Reagents

Phenacyl Bromide (2-bromo-1-phenylethanone) is a widely utilized reagent in organic synthesis. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution (Sₙ2) reactions. The reactivity of phenacyl bromide can be modulated by substituents on the phenyl ring.

This compound is a heterocyclic analogue of phenacyl bromide. The benzothiazole moiety is a common scaffold in a multitude of FDA-approved drugs and clinical candidates, valued for its broad spectrum of biological activities.[1][2][3][4] The reactivity of this α-bromoketone is of paramount importance for the synthesis of novel benzothiazole-containing drug candidates.

Theoretical Reactivity Profile

The primary determinant of reactivity in these α-bromoketones is the electrophilicity of the carbon atom undergoing nucleophilic attack. This is directly influenced by the electronic nature of the aromatic or heteroaromatic ring attached to the carbonyl group.

The benzothiazole ring system is known to be electron-deficient due to the presence of the electronegative nitrogen and sulfur atoms. This electron-withdrawing nature is expected to exert a significant influence on the adjacent carbonyl group and the α-carbon.

Expected Electronic Effects:

  • Increased Carbonyl Electrophilicity: The electron-withdrawing benzothiazole ring will increase the partial positive charge on the carbonyl carbon of this compound, making it more susceptible to nucleophilic attack compared to the carbonyl carbon in phenacyl bromide.

  • Enhanced Sₙ2 Reactivity: The inductive and resonance effects of the benzothiazole group will also increase the electrophilicity of the α-carbon, thereby accelerating the rate of Sₙ2 reactions with various nucleophiles. The electron-withdrawing nature of the carbonyl group itself already enhances the polarity of the carbon-halogen bond.[5]

This theoretical assessment suggests that This compound is likely to be more reactive than phenacyl bromide in nucleophilic substitution reactions.

Experimental Data and Observations

While a direct head-to-head kinetic study is not available in the reviewed literature, we can draw inferences from studies on substituted phenacyl bromides. Kinetic studies on the reactions of para-substituted phenacyl bromides with various nucleophiles have consistently shown that electron-withdrawing substituents on the phenyl ring increase the reaction rate.[6][7] This is quantified by the Hammett equation, where a positive ρ (rho) value indicates that the reaction is accelerated by electron-withdrawing groups. For instance, the reaction of para-substituted phenacyl bromides with benzoate and cinnamate ions shows such a trend.[6][7]

Given that the benzothiazole moiety is a known electron-withdrawing group, it is reasonable to extrapolate that this compound would exhibit a higher reaction rate constant in similar nucleophilic substitution reactions compared to phenacyl bromide.

Experimental Protocols

Detailed experimental protocols for reactions involving these compounds are crucial for reproducibility and further investigation. Below are representative protocols for the synthesis of the parent compounds.

Synthesis of Phenacyl Bromide

A common laboratory-scale synthesis of phenacyl bromide involves the bromination of acetophenone.

Materials:

  • Acetophenone

  • Bromine

  • Anhydrous aluminum chloride (catalyst)

  • Anhydrous ether (solvent)

  • Methanol (for recrystallization)

Procedure:

  • A solution of acetophenone in anhydrous ether is cooled in an ice bath.

  • A catalytic amount of anhydrous aluminum chloride is added.

  • Bromine is added dropwise to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, the ether and dissolved hydrogen bromide are removed under reduced pressure.

  • The resulting crude phenacyl bromide is purified by recrystallization from methanol to yield white crystals.[8]

Caution: Phenacyl bromide is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 2-acetylbenzothiazole.

Materials:

  • 2-Acetylbenzothiazole

  • Bromine

  • Glacial acetic acid (solvent)

Procedure:

  • 2-Acetylbenzothiazole is dissolved in glacial acetic acid.

  • A solution of bromine in glacial acetic acid is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred for a specified period to ensure complete reaction.

  • The mixture is then poured into ice-water, leading to the precipitation of the crude product.

  • The precipitate is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Data Presentation

As no direct comparative quantitative data was found, a table summarizing the expected qualitative reactivity is presented below.

FeaturePhenacyl BromideThis compound
Aromatic/Heteroaromatic Moiety PhenylBenzothiazolyl
Electronic Nature of Moiety Neutral/Weakly donating (unsubstituted)Electron-withdrawing
Expected Carbonyl Electrophilicity ModerateHigh
Expected α-Carbon Electrophilicity ModerateHigh
Predicted Reactivity towards Nucleophiles StandardEnhanced

Visualizing the Reactivity Difference: A Logical Workflow

The following diagram illustrates the logical flow for predicting the enhanced reactivity of the benzothiazole derivative based on its electronic properties.

G Logical Workflow for Reactivity Comparison A Compound Structure B1 Phenacyl Bromide (Phenyl Ring) A->B1 B2 This compound (Benzothiazole Ring) A->B2 C1 Electronic Effect of Phenyl Ring: Relatively Neutral B1->C1 C2 Electronic Effect of Benzothiazole Ring: Electron-Withdrawing (Inductive & Resonance) B2->C2 D Electrophilicity of Carbonyl Carbon and α-Carbon C1->D C2->D E1 Moderate Electrophilicity D->E1 E2 Increased Electrophilicity D->E2 F Predicted Reactivity in Nucleophilic Substitution E1->F E2->F G1 Standard Reactivity F->G1 G2 Enhanced Reactivity F->G2

Caption: Logical workflow for comparing reactivity.

Conclusion and Future Directions

Based on fundamental principles of organic chemistry and supported by data from related systems, it is concluded that This compound is a more reactive electrophile than phenacyl bromide . This enhanced reactivity should be a key consideration for researchers in designing synthetic routes to novel benzothiazole-based compounds. The electron-withdrawing nature of the benzothiazole moiety increases the susceptibility of both the carbonyl carbon and the α-carbon to nucleophilic attack.

For professionals in drug development, this implies that reactions involving this compound may proceed under milder conditions or with shorter reaction times compared to those with phenacyl bromide. However, this increased reactivity may also lead to a higher propensity for side reactions, necessitating careful optimization of reaction conditions.

To provide a definitive quantitative comparison, further experimental studies are warranted. Specifically, kinetic studies measuring the second-order rate constants for the reaction of both compounds with a series of standard nucleophiles would be highly valuable to the scientific community. Such data would allow for a precise quantification of the electronic effect of the benzothiazole group and would be a significant contribution to the field of physical organic chemistry and medicinal chemistry.

References

A Comparative Guide to the Purity Assessment of Synthesized 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical research and development, the rigorous assessment of purity is a critical, non-negotiable step. The presence of impurities can significantly alter the physicochemical properties, biological activity, and safety profile of a compound, leading to misleading experimental results and potential downstream complications. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, a key intermediate in the development of various therapeutic agents. This guide will objectively compare its purity profile with common alternatives and provide detailed experimental protocols and supporting data.

Introduction to this compound and its Alternatives

This compound, also known as 2-bromoacetyl benzothiazole, is a versatile bifunctional molecule. It incorporates the benzothiazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The α-bromo ketone moiety serves as a reactive electrophile, enabling its use as a covalent modifier of target proteins, particularly those with nucleophilic residues like cysteine in their active sites.

Common alternatives in synthetic and medicinal chemistry that also function as electrophilic probes include:

  • Phenacyl bromide (2-bromo-1-phenylethanone): A widely used and commercially available α-haloketone, serving as a fundamental building block in the synthesis of various heterocyclic compounds.[1]

  • 2-Chloro-1-(1,3-benzothiazol-2-yl)ethanone: A closely related analog where the bromine atom is replaced by chlorine, potentially altering its reactivity and stability.

The purity of these reagents is paramount as impurities can lead to the formation of undesired byproducts in subsequent synthetic steps or off-target effects in biological assays.

Comparative Purity Analysis

The purity of this compound and its alternatives can be quantitatively assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity determination.

Table 1: Comparative Purity Data of this compound and Alternatives

CompoundPurity by HPLC (%)Major Impurities
This compound (Synthesized)92.52-Acetylbenzothiazole (unreacted starting material), 1,2-bis(1,3-benzothiazol-2-yl)ethane-1,2-dione (dimeric byproduct)
This compound (Commercial)>90%[2]Not specified
Phenacyl bromide (Commercial)>98%Acetophenone, 2,2-dibromo-1-phenylethanone
2-Chloro-1-(1,3-benzothiazol-2-yl)ethanone (Synthesized)95.12-Acetylbenzothiazole, bis(1,3-benzothiazol-2-yl)methane

Note: Data for synthesized compounds are representative and can vary based on the synthetic and purification methods employed.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of the synthesized compound and its alternatives by separating the main component from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the synthesized compound and identify any structurally related impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure.

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound8.15 (d, 1H), 7.95 (d, 1H), 7.55 (m, 2H), 4.80 (s, 2H)
Phenacyl bromide7.98 (d, 2H), 7.65 (t, 1H), 7.52 (t, 2H), 4.45 (s, 2H)
2-Chloro-1-(1,3-benzothiazol-2-yl)ethanone8.16 (d, 1H), 7.96 (d, 1H), 7.56 (m, 2H), 4.95 (s, 2H)
Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of the synthesized compound and aid in the identification of impurities.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Data Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and compare it with the calculated molecular weight.

Table 3: Expected Molecular Ion Peaks

CompoundMolecular FormulaCalculated Monoisotopic MassExpected [M+H]⁺
This compoundC₉H₆BrNOS254.94255.95
Phenacyl bromideC₈H₇BrO197.97198.98
2-Chloro-1-(1,3-benzothiazol-2-yl)ethanoneC₉H₆ClNOS211.00212.00

Biological Context: Covalent Inhibition of Signaling Pathways

This compound and its analogs are often employed as covalent inhibitors to study the function of enzymes in signaling pathways. The electrophilic α-carbon of the bromoacetyl group can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of an enzyme, leading to its irreversible inhibition.

One such important signaling cascade is the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. Aberrant JNK signaling is implicated in various diseases, including cancer and neurodegenerative disorders.[3][4] Benzothiazole derivatives have been identified as potent inhibitors of JNK.[5]

The diagram below illustrates a simplified workflow for identifying and characterizing a covalent inhibitor of a target kinase within a signaling pathway.

G Workflow for Covalent Inhibitor Characterization cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Cellular Validation A Synthesized Compound (e.g., this compound) B Purity Assessment (HPLC, NMR, MS) A->B C In vitro Kinase Assay (e.g., JNK1) B->C D Mass Spectrometry Analysis of Inhibitor-Enzyme Complex C->D G Cell-based Assays (e.g., Cancer Cell Line) C->G E Identification of Covalent Adduct D->E F Mapping of Modification Site (e.g., Cys residue) E->F F->G H Western Blot for Downstream Targets (e.g., p-c-Jun) G->H I Phenotypic Assays (Apoptosis, Proliferation) H->I

Caption: Workflow for the characterization of a covalent kinase inhibitor.

The following diagram depicts the general mechanism of covalent inhibition of a protein tyrosine phosphatase (PTP) by an α-haloketone, a class of enzymes where such inhibitors are frequently used.

G Covalent Inhibition of a Protein Tyrosine Phosphatase PTP_active PTP Active Site (with nucleophilic Cys-SH) Complex Non-covalent Enzyme-Inhibitor Complex PTP_active->Complex Binding Inhibitor α-Haloketone Inhibitor (e.g., this compound) Inhibitor->Complex Binding Covalent_Adduct Covalently Modified PTP (Inactive) Complex->Covalent_Adduct Nucleophilic Attack by Cys-SH on α-carbon

Caption: Mechanism of covalent inhibition of PTP by an α-haloketone.

Conclusion

The purity of synthesized this compound is crucial for its reliable application in both chemical synthesis and biological studies. This guide has outlined a comprehensive approach to its purity assessment using standard analytical techniques and provided a comparative context with common alternatives. The provided experimental protocols serve as a foundation for researchers to establish robust quality control measures. Furthermore, understanding the role of such compounds as covalent inhibitors in key signaling pathways, like the JNK pathway, underscores the importance of a well-characterized and highly pure starting material for advancing drug discovery and development efforts.

References

A Comparative Guide to Quantitative Analysis of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone: qNMR vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, a key intermediate in the synthesis of various biologically active compounds, requires robust analytical methods for its assay. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry for the quantitative analysis of this compound. The comparison is supported by established experimental protocols and typical performance data for analogous compounds.

Introduction to Analytical Techniques

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of an analyte in a sample. The principle of qNMR is based on the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used in the pharmaceutical industry for the identification, quantification, and purification of compounds. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase. For quantitative analysis, the response of a detector (commonly a UV-Vis detector) to the analyte is compared to the response of a reference standard of known concentration.[1]

UV-Visible (UV-Vis) Spectrophotometry is a simple and rapid analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is often used for the quantification of pure substances or for assays where interfering substances do not absorb at the analytical wavelength.

Comparative Data Presentation

The following table summarizes the typical performance characteristics of qNMR, HPLC, and UV-Vis spectrophotometry for the quantitative analysis of small organic molecules similar to this compound. The data is compiled from various sources on the validation of these analytical techniques for pharmaceutical analysis.[2][3][4][5]

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry
Specificity Very High (Structure-specific)High (with appropriate column and detector)Moderate to Low (Prone to interference from absorbing impurities)
Linearity (R²) > 0.999[6]> 0.999[2]> 0.999[7]
Accuracy (% Recovery) 99-101%98-102%[3]98-102%
Precision (% RSD) < 1%< 2%[3]< 2%[7]
Limit of Detection (LOD) Moderate (µg/mL to mg/mL)[6]Low (ng/mL to µg/mL)[2]Moderate (µg/mL)[4]
Limit of Quantitation (LOQ) Moderate (µg/mL to mg/mL)[6]Low (ng/mL to µg/mL)[2]Moderate (µg/mL)[4]
Need for Reference Standard Not required for the analyte (Internal standard of a different compound is used)Required for the specific analyteRequired for the specific analyte
Analysis Time per Sample ~10-15 minutes[6]~10-30 minutes~5 minutes
Sample Throughput ModerateHigh (with autosampler)High
Cost (Instrument) HighModerate to HighLow
Solvent Consumption LowHighLow

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy Protocol

This protocol is adapted from established methods for the qNMR analysis of pharmaceutical intermediates.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

Materials:

  • This compound (Analyte)

  • Internal Standard (IS): A certified reference material with known purity, containing protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone). The IS should not react with the analyte.

  • Deuterated Solvent: A high-purity deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the internal standard into a clean vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest for both the analyte and the internal standard to ensure full relaxation. A value of 30-60 seconds is often sufficient.

  • Number of Scans: Typically 8-16 scans are sufficient to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A range that encompasses all signals from the analyte and the internal standard (e.g., -2 to 12 ppm).

  • Acquisition Time: At least 3-4 seconds to ensure good digital resolution.

Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard. For this compound, the singlet corresponding to the -CH₂Br protons would be a suitable choice, provided it is well-resolved.

  • Calculate the purity of the analyte using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / W_analyte) * (W_IS / M_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • Purity = Purity of the standard

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on general methods for the analysis of benzothiazole derivatives.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte in the mobile phase. Benzothiazole derivatives typically have strong absorbance in the range of 250-320 nm.

  • Injection Volume: 10-20 µL.

Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in the same solvent to achieve a concentration within the calibration range.

Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution and record the peak area of the analyte.

  • Calculate the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

UV-Visible Spectrophotometry Protocol

This protocol outlines a basic method for the quantification of this compound.

Instrumentation:

  • Double-beam UV-Visible spectrophotometer.

Materials:

  • This compound (Analyte)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile).

Methodology:

  • Determination of λmax: Prepare a dilute solution of the analyte in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution: Accurately weigh about 10 mg of the analyte reference standard and dissolve it in the solvent in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Solution: Prepare a sample solution with a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the λmax using the solvent as a blank.

  • Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the analyte in the sample solution from this curve.

Mandatory Visualizations

qNMR Experimental Workflow

qNMR_Workflow start Start weigh Accurately weigh analyte and internal standard start->weigh dissolve Dissolve in a precise volume of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H-NMR spectrum (Optimized parameters: d1, ns, at) transfer->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate characteristic signals of analyte and internal standard process->integrate calculate Calculate purity using the qNMR equation integrate->calculate end End calculate->end

Caption: Workflow for the quantitative analysis of this compound by qNMR.

Decision Tree for Method Selection

Method_Selection start Need to quantify 1-(1,3-Benzothiazol-2-yl)- 2-bromo-1-ethanone? primary_method Is a primary method (no specific reference std.) required? start->primary_method Yes qnmr Use qNMR primary_method->qnmr Yes trace_impurities Need to quantify trace impurities? primary_method->trace_impurities No hplc Use HPLC trace_impurities->hplc Yes simple_assay Is it a simple assay of a pure substance? trace_impurities->simple_assay No uv_vis Use UV-Vis simple_assay->uv_vis Yes hplc_alternative Use HPLC simple_assay->hplc_alternative No

Caption: Decision tree for selecting an analytical method for the assay of this compound.

References

A Comparative Guide to the Biological Activities of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole, a bicyclic heterocyclic compound, serves as a crucial scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The versatility of the benzothiazole nucleus allows for structural modifications that can significantly modulate its pharmacological properties, leading to the development of potent agents for various therapeutic applications. This guide provides an objective comparison of the biological performance of different benzothiazole derivatives, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative data on the anticancer, antimicrobial, and enzyme inhibitory activities of selected benzothiazole derivatives.

Anticancer Activity of Benzothiazole Derivatives

The cytotoxic effects of various benzothiazole derivatives against a range of human cancer cell lines are presented below as half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Indole based hydrazine carboxamide scaffold 12HT29 (Colon)0.015[1]
H460 (Lung)0.28[1]
A549 (Lung)1.53[1]
MDA-MB-231 (Breast)0.68[1]
Chlorobenzyl indole semicarbazide benzothiazole 55HT-29 (Colon)0.024[1]
H460 (Lung)0.29[1]
A549 (Lung)0.84[1]
MDA-MB-231 (Breast)0.88[1]
Phenylacetamide derivative 4dAsPC-1 (Pancreatic)7.66[2]
BxPC-3 (Pancreatic)3.99[2]
Capan-2 (Pancreatic)8.97[2]
Phenylacetamide derivative 4lAsPC-1 (Pancreatic)14.78[2]
BxPC-3 (Pancreatic)13.67[2]
Capan-2 (Pancreatic)33.76[2]
N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11)U87 (Glioblastoma)< 0.05
HeLa (Cervical)< 0.05
Platinum (II) Complex L1PtHeLa (Cervical)10.3 µg/mL[3]
Nitro-styryl containing benzothiazole 57Pancreatic Cancer Cells27 ± 0.24[4]
Fluorostyryl benzothiazole 58Pancreatic Cancer Cells35 ± 0.51[4]
Antimicrobial Activity of Benzothiazole Derivatives

The antimicrobial efficacy of benzothiazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)Reference
Compound 3cStaphylococcus aureus63[5]
Bacillus subtilis75[5]
Escherichia coli105[5]
Compound 3Staphylococcus aureus50-200[6]
Bacillus subtilis25-200[6]
Escherichia coli25-100[6]
Candida albicans25[6]
Compound 4Staphylococcus aureus50-200[6]
Bacillus subtilis25-200[6]
Escherichia coli25-100[6]
Compound 2jS. typhimurium230[7]
E. coli230[7]
Compound 16cS. aureus0.025 mM[8]
Compound 18P. aeruginosa100[9]
Enzyme Inhibitory Activity of Benzothiazole Derivatives

Benzothiazole derivatives have been shown to inhibit various enzymes implicated in disease pathogenesis. The half-maximal inhibitory concentration (IC50) is a common metric for quantifying this activity.

DerivativeEnzymeIC50Reference
Compound 4fAcetylcholinesterase (AChE)23.4 ± 1.1 nM[10]
Monoamine Oxidase B (MAO-B)40.3 ± 1.7 nM[10]
Compound 4mAcetylcholinesterase (AChE)27.8 ± 1.0 nM[10]
Monoamine Oxidase B (MAO-B)56.7 ± 2.2 nM[10]
Compound 11PI3KβSelective Inhibition[11]
Compound 12lp38α MAPK36 nM[12]
BM3Topoisomerase IIα39 nM[13]
Compound 8α-glucosidase0.10 ± 0.05 µM[14]
Compound 9α-glucosidase0.13 ± 0.03 µM[14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzothiazole derivative to be tested

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase during the assay. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Benzothiazole derivative to be tested

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the benzothiazole derivatives in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth of the microorganism.

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory effect of benzothiazole derivatives on a specific enzyme. The assay measures the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • Benzothiazole derivative to be tested (inhibitor)

  • 96-well plates or cuvettes

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer.

  • Assay Reaction: In a reaction vessel (e.g., a well of a 96-well plate), combine the enzyme and various concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Measurement: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. The method of detection will depend on the specific enzyme and substrate (e.g., change in absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by benzothiazole derivatives and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Benzothiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->synthesis Optimization

Caption: A typical experimental workflow for the development and evaluation of benzothiazole derivatives.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Inhibition Benzothiazole->AKT Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by certain benzothiazole derivatives.

MAPK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activation Benzothiazole Benzothiazole Derivatives Benzothiazole->RAF Inhibition Benzothiazole->MEK Inhibition

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe and Compliant Disposal

The proper disposal of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, a halogenated organic compound, is crucial for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks of chemical exposure and prevents environmental contamination through regulated waste streams. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this substance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2] All handling and disposal operations should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[3][4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect from splashes.[5]

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact.[5]

  • Protective Clothing: A lab coat and closed-toe shoes are required to protect skin and feet from spills.[5]

In the event of exposure, immediately follow the first-aid measures outlined in the SDS, which include rinsing the affected area with copious amounts of water and seeking prompt medical attention.[6]

**Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, with specific attention to its classification as a halogenated organic compound.[3][5]

  • Waste Identification and Segregation:

    • This compound is a halogenated organic waste due to the presence of bromine.[3][7]

    • It is critical to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal and manage costs, as their disposal methods differ.[4] Do not mix with acids, bases, or other incompatible chemicals.[7]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and compatible container specifically for "Halogenated Organic Waste."[3][5][8] These containers are often color-coded (e.g., green-labeled carboys) for easy identification.[7]

    • The container must be in good condition with a secure, tight-fitting lid.[1][8]

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[2][4] The label must include:

      • The full chemical name: "this compound" (no abbreviations).[2]

      • The accumulation start date.[2]

      • The primary hazard characteristics (e.g., Toxic, Irritant).[1]

  • Waste Accumulation:

    • Store the waste container in a designated and isolated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][9]

    • The SAA should have secondary containment to control any potential spills.[1]

    • Keep the waste container closed at all times, except when adding waste.[9]

  • Spill Management:

    • In the event of a spill, contain the leak and absorb the material with an inert absorbent.[4]

    • The contaminated absorbent material and any cleanup supplies are also considered hazardous waste and must be placed in the designated halogenated waste container.[1][4]

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[3][5][10]

    • Once the container is nearly full (typically around 75% capacity) or has been accumulating for a specified period (e.g., up to 12 months, provided accumulation limits are not exceeded), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][9]

    • Follow your institution's specific procedures for requesting a waste collection.[9]

Quantitative Data Summary

ParameterGuideline/ValueSource
Hazard Classification Halogenated Organic Compound[3][7]
Primary Hazards Toxic, Skin Irritant, Serious Eye Irritation[11][12]
PPE Requirement Safety goggles, nitrile gloves, lab coat, closed-toe shoes[5]
Waste Container Type Designated "Halogenated Organic Waste" container[3][5][8]
Maximum SAA Volume 55 gallons (for total hazardous waste)[1][9]
Acute Hazardous Waste Limit 1 quart (if classified as P-listed)[1][9]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_stream Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Chemical is no longer needed ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood identify Identify Waste: 1-(1,3-Benzothiazol-2-yl) -2-bromo-1-ethanone fume_hood->identify halogenated Classify as Halogenated Organic Waste identify->halogenated Contains Bromine container Select Designated Halogenated Waste Container halogenated->container label_container Affix 'Hazardous Waste' Label (Name, Date, Hazards) container->label_container add_waste Add Waste to Container label_container->add_waste close_container Securely Close Container add_waste->close_container spill Spill Occurs add_waste->spill Potential Event store_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment close_container->store_saa request_pickup Request Waste Pickup from EHS/Contractor store_saa->request_pickup cleanup Follow Spill Cleanup Procedure spill->cleanup Yes cleanup->add_waste Dispose of cleanup materials in same container

Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this chemical.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 54223-20-0

Hazard Summary: This compound is classified as hazardous. It causes severe skin burns and eye damage.[1] It is harmful if swallowed, inhaled, or absorbed through the skin.[2][3] High concentrations can be extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[2]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C9H6BrNOSN/A
Molecular Weight 272.12 g/mol N/A
Appearance White Solid[2]
Purity ~99%[1]
Occupational Exposure Limits No data available in provided sourcesN/A

Personal Protective Equipment (PPE)

All handling of this compound must be conducted in a certified chemical fume hood.[4] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4][5]

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[6]Protects eyes from splashes and vapors.[6]
Face Protection A face shield should be worn in addition to goggles when there is a risk of splashing.[6]Provides a secondary layer of protection for the face.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][6]Protects skin from absorption.[6]
Body Protection A fully buttoned, flame-resistant lab coat.[6]Protects against splashes and potential fire hazards.[6]
Footwear Closed-toe, closed-heel shoes.[6]Prevents exposure from spills.[6]
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient or during emergencies.[2][5][6]Protects against inhalation of harmful dust and vapors.[2][6]

Operational and Disposal Plans

Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[4]

  • Verify that an emergency eyewash station and safety shower are accessible and functional.[4][5]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Clearly label the work area where the chemical will be handled.

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, don all required PPE as specified in the table above.

3. Handling the Chemical:

  • Conduct all weighing and transfer operations within the chemical fume hood to minimize exposure.[4]

  • Avoid breathing dust or vapors.[5][7]

  • Avoid contact with eyes, skin, and clothing.[2][5]

  • Keep the container tightly closed when not in use.[2][5][8]

4. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3][9]

  • Clean the work area and any contaminated equipment.

  • Wash contaminated clothing before reuse.[1][2][9]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5][7][9]

  • Skin Contact: Immediately remove all contaminated clothing.[7][9] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][9] Seek immediate medical attention.[9]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[5][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting.[9][10] Rinse the mouth with water.[2][7][9] Seek immediate medical attention.[2][7][9]

Spill Response
  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.[2]

  • For small spills, sweep up the solid material, place it in a sealed bag or container, and hold for waste disposal.[2]

  • Ventilate the area and wash the spill site after material pickup is complete.[4]

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations.[6][9]

  • Waste Collection: Collect all contaminated materials (e.g., gloves, wipes, and the chemical itself) in a designated, labeled, and sealed hazardous waste container.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a secure, designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[3]

Visual Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures prep_fume_hood Verify Fume Hood Function prep_emergency_equip Check Eyewash/Shower prep_fume_hood->prep_emergency_equip prep_ppe Assemble Required PPE prep_emergency_equip->prep_ppe handling_don_ppe Don Full PPE prep_ppe->handling_don_ppe handling_in_hood Work Inside Fume Hood handling_don_ppe->handling_in_hood handling_avoid_contact Avoid Contact & Inhalation handling_in_hood->handling_avoid_contact emergency_spill Spill Occurs handling_in_hood->emergency_spill cleanup_wash Wash Hands Thoroughly handling_avoid_contact->cleanup_wash emergency_exposure Exposure Occurs handling_avoid_contact->emergency_exposure cleanup_decontaminate Decontaminate Work Area cleanup_wash->cleanup_decontaminate cleanup_doff_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_doff_ppe disposal_collect Collect Hazardous Waste cleanup_doff_ppe->disposal_collect disposal_label Label Waste Container disposal_collect->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store emergency_spill_response Follow Spill Protocol emergency_spill->emergency_spill_response emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_seek_medical Seek Medical Attention emergency_first_aid->emergency_seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.